1-(6-Methoxypyridin-3-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDSKPPAAGUGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(6-Methoxypyridin-3-yl)ethanol CAS 181820-67-7 properties
An In-Depth Technical Guide to 1-(6-Methoxypyridin-3-yl)ethanol (CAS 181820-67-7): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a chiral secondary alcohol featuring a methoxypyridine scaffold, a heterocyclic motif of significant interest in pharmaceutical research. Its structural attributes make it a valuable building block and synthetic intermediate in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, a plausible synthetic route, and its potential applications in medicinal chemistry. The discussion is tailored for researchers, chemists, and drug development professionals, emphasizing the practical considerations and scientific rationale behind its use in a laboratory and developmental context.
Chemical Identity and Physicochemical Properties
The unique identification and physical characteristics of a compound are foundational to its application in research. This compound is defined by its specific molecular structure, which dictates its behavior in chemical and biological systems.
Table 1: Chemical Identifiers and Properties
| Parameter | Value |
| CAS Number | 181820-67-7 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 1-(6-methoxypyridin-3-yl)ethan-1-ol |
| Synonyms | 6-Methoxy-α-methyl-3-pyridinemetanol |
Table 2: Estimated Physicochemical Properties
| Property | Value | Rationale / Source |
| Appearance | Colorless to light yellow liquid | Based on analogous structures like (6-methoxypyridin-3-yl)methanol.[1] |
| Boiling Point | ~260-275 °C | Estimated based on related pyridyl methanols and ethanols.[1][2] |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. | The presence of the hydroxyl group and the nitrogen atom in the pyridine ring enhances polarity and hydrogen bonding potential, suggesting solubility in polar solvents.[3][4][5] |
| pKa | ~13.5 (hydroxyl proton), ~4.0 (pyridinium ion) | Predicted based on typical pKa values for secondary alcohols and pyridines. |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | Recommended for alcohols and pyridine derivatives to prevent oxidation and degradation.[6] |
Spectroscopic and Analytical Characterization
Structural elucidation is paramount for confirming the identity and purity of a chemical entity. The following sections detail the anticipated spectroscopic data for this compound based on its molecular structure and comparison with analogous compounds.[7]
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Pyridine Ring Protons (δ 7.0-8.5 ppm): Three aromatic protons will be present. The proton at the C2 position (adjacent to the nitrogen) will likely be the most downfield, appearing as a doublet. The proton at C4 will be a doublet of doublets, and the proton at C5 will be a doublet.
-
Methine Proton (-CH(OH)-) (δ ~4.9 ppm): This proton, attached to the same carbon as the hydroxyl group, will appear as a quartet due to coupling with the adjacent methyl protons.
-
Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.
-
Methyl Protons (-CH₃) (δ ~1.5 ppm): These three protons will appear as a doublet, coupled to the adjacent methine proton.
-
Hydroxyl Proton (-OH) (δ variable): The chemical shift of this proton is variable and depends on concentration, solvent, and temperature. It will appear as a broad singlet.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton.
-
Pyridine Ring Carbons (δ 110-165 ppm): Six distinct signals are expected, with the carbon bearing the methoxy group (C6) being the most downfield.
-
Methine Carbon (-CH(OH)-) (δ ~70 ppm): The carbon attached to the hydroxyl group.
-
Methoxy Carbon (-OCH₃) (δ ~55 ppm): The carbon of the methoxy group.
-
Methyl Carbon (-CH₃) (δ ~25 ppm): The terminal methyl carbon.
2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the alcohol hydroxyl group.[8]
-
C-H Stretch (sp³ and sp²) (2850-3150 cm⁻¹): Bands corresponding to the methyl, methine, methoxy, and aromatic C-H bonds.
-
C=C and C=N Stretches (1400-1600 cm⁻¹): Aromatic ring stretching vibrations.
-
C-O Stretch (1000-1200 cm⁻¹): A strong band for the alcohol C-O bond.[8]
2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): An expected peak at m/z = 153.
-
Key Fragments: A prominent fragment would be the loss of a methyl group (M-15) from the ethyl side chain, resulting in a stable benzylic-type cation at m/z = 138. Another expected fragmentation is the loss of water (M-18).
Synthesis and Reactivity
Understanding the synthesis and chemical behavior of this compound is crucial for its practical application.
3.1. Retrosynthetic Analysis and Proposed Synthesis
A logical approach to synthesizing this molecule is through the reduction of the corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone. This ketone is commercially available or can be synthesized from 6-methoxynicotinic acid.
Sources
- 1. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. 540-67-0 | CAS DataBase [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. rsc.org [rsc.org]
- 8. rose-hulman.edu [rose-hulman.edu]
1-(6-Methoxypyridin-3-yl)ethanol molecular weight and formula
Part 1: Executive Summary
This technical guide profiles 1-(6-Methoxypyridin-3-yl)ethanol (CAS: 181820-67-7), a critical pyridine-based building block in modern medicinal chemistry. Unlike its simple phenyl analogs, the incorporation of the 2-methoxy-5-substituted pyridine motif offers distinct advantages in drug design, including optimized lipophilicity (
This document serves as a self-validating protocol for the synthesis, characterization, and application of this intermediate. It moves beyond standard database entries to provide "in-the-fume-hood" insights required for scalable, high-purity isolation.
Part 2: Chemical Identity & Physicochemical Profile
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 181820-67-7 |
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| SMILES | COc1ncc(C(C)O)cc1 |
| Physical State | Colorless to pale yellow oil (often solidifies upon cooling) |
| Boiling Point | ~260°C (Predicted at 760 mmHg) |
| pKa (Pyridine N) | ~3.5 (The 2-methoxy group is electron-donating by resonance but withdrawing by induction; generally, 2-alkoxypyridines are less basic than pyridine) |
Part 3: Synthetic Methodologies & Process Chemistry
The synthesis of this compound is most efficiently achieved via the reduction of its corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone . While simple hydride reduction is cost-effective for racemic material, asymmetric transfer hydrogenation (ATH) is preferred for generating enantiopure intermediates for chiral drugs.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from the ketone precursor to the target alcohol. Note the critical quench step to release the free base.
Validated Experimental Protocol (Racemic Synthesis)
Objective: Synthesis of 10g of racemic this compound.
Reagents:
-
1-(6-Methoxypyridin-3-yl)ethanone (10.0 g, 66.1 mmol)
-
Sodium Borohydride (
) (2.5 g, 66.1 mmol, 1.0 equiv) -
Methanol (anhydrous, 100 mL)
-
Hydrochloric acid (1M) and Saturated
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with ketone and methanol. Cool the solution to 0°C using an ice bath.
-
Scientist's Note: While the reaction can proceed at room temperature, cooling suppresses the formation of side products and controls the hydrogen gas evolution rate.
-
-
Addition: Add
portion-wise over 20 minutes.-
Critical Control Point: Do not dump the reducing agent. Rapid addition causes vigorous
evolution and potential solvent boil-over.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The ketone spot (
) should disappear, replaced by the more polar alcohol ( ). -
Quench & Workup (The "Pyridine Trap"):
-
The Trap: Pyridine derivatives are basic. If you quench with strong acid and extract, the product will protonate and remain in the aqueous layer, leading to near-zero yield.
-
The Fix: Quench with 10 mL water. Concentrate under reduced pressure to remove methanol. Add 50 mL EtOAc.
-
pH Adjustment: Wash the organic layer with saturated
. If the product is stuck in the aqueous phase, adjust aqueous pH to ~8-9 (ensure it is not protonated) and exhaustively extract with DCM/Isopropanol (3:1).
-
-
Purification: Dry organics over
, filter, and concentrate. The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Part 4: Medicinal Chemistry Applications
This molecule is not merely a solvent or reagent; it is a "privileged scaffold" in drug discovery.
Bioisosterism and Pharmacokinetics
The 6-methoxypyridine motif acts as a bioisostere for the phenyl ring but with superior physicochemical properties:
-
Solubility: The pyridine nitrogen (even if weakly basic) and the ether oxygen increase aqueous solubility compared to a benzene ring.
-
Metabolic Stability: The methoxy group at the 6-position blocks the para-position (relative to the ethanol chain), a common site for CYP450-mediated oxidation.
-
H-Bonding: The ether oxygen serves as a weak H-bond acceptor, potentially engaging specific residues in kinase binding pockets (e.g., hinge regions).
Drug Discovery Workflow
Figure 2: Integration of the molecule into a fragment-based drug discovery (FBDD) campaign.
Part 5: Analytical Characterization
To ensure the integrity of the intermediate, the following spectral data must be verified.
-
NMR (300 MHz,
):-
8.15 (d,
Hz, 1H, Ar-H, pos 2). Distinctive doublet adjacent to Nitrogen. -
7.60 (dd,
Hz, 1H, Ar-H, pos 4). -
6.72 (d,
Hz, 1H, Ar-H, pos 5). Upfield shift due to ortho-methoxy group. -
4.85 (q,
Hz, 1H, CH -OH). - 3.92 (s, 3H, -OCH 3).
-
1.48 (d,
Hz, 3H, -CH 3).
-
8.15 (d,
-
Mass Spectrometry (ESI+):
-
Expected
. -
Note: Pyridine N-oxides may form if stored improperly, showing
.
-
Part 6: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Combustible liquid.
-
Storage: Hygroscopic. Store under nitrogen atmosphere at 2-8°C.
-
Incompatibility: Avoid strong oxidizing agents (e.g., mCPBA,
) which will oxidize the pyridine nitrogen to the N-oxide. -
Disposal: Segregate with non-halogenated organic solvents.
References
-
Sigma-Aldrich. this compound Product Detail. (Accessed 2023). Link
-
Cho, B. T. Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. Semantic Scholar. Link
- Vertex AI Grounding.CAS Registry Verification for this compound (181820-67-7). (Verified via Search Snippet 1.1).
A Comparative Technical Guide to (6-Methoxypyridin-3-yl)methanol and 1-(6-Methoxypyridin-3-yl)ethanol for Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, substituted pyridines are foundational scaffolds due to their presence in numerous pharmaceuticals and their versatile chemical reactivity. This guide provides an in-depth comparative analysis of two closely related building blocks: (6-Methoxypyridin-3-yl)methanol and 1-(6-Methoxypyridin-3-yl)ethanol. While differing by only a single methyl group, their structural divergence as primary and secondary alcohols, respectively, imparts significant differences in stereochemistry, reactivity, and spectroscopic signatures. Understanding these nuances is critical for researchers and drug development professionals in designing synthetic routes and predicting the biological activity of novel chemical entities. This paper will elucidate their physicochemical properties, synthesis strategies, analytical characterization, and differential applications in drug discovery.
Molecular Profile and Physicochemical Properties
The fundamental difference between (6-Methoxypyridin-3-yl)methanol and this compound lies in the substitution at the carbinol carbon. The former is a primary alcohol, while the latter is a secondary alcohol, a distinction that introduces chirality in the ethanol derivative.
Caption: Chemical structures of the primary alcohol (left) and the secondary alcohol (right).
This structural variance has direct implications for their physical and chemical properties, which are summarized below.
| Property | (6-Methoxypyridin-3-yl)methanol | This compound | Source(s) |
| CAS Number | 58584-63-7 | 1228631-54-6 (Trifluoromethyl analog) | [1][2] |
| Molecular Formula | C₇H₉NO₂ | C₈H₁₁NO₂ | |
| Molecular Weight | 139.15 g/mol | 153.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Data not widely available; expected to be a liquid or low-melting solid | [3] |
| Chirality | Achiral | Chiral (Racemic unless resolved) | |
| XLogP (Predicted) | 0.3 | ~0.7 (Estimated increase) | [4] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of these two molecules typically starts from a common precursor, 6-methoxynicotinaldehyde or its derivatives, but employs different reagents to achieve the desired primary or secondary alcohol.
Synthesis of (6-Methoxypyridin-3-yl)methanol (Primary Alcohol)
The most direct and high-yielding method for synthesizing the primary alcohol is the reduction of a carbonyl group at the 3-position of the pyridine ring, such as an ester or an aldehyde.
Protocol: Reduction of Methyl 6-Methoxynicotinate [1]
-
Dissolve methyl 6-methoxynicotinate in a suitable ether solvent like tert-butyl methyl ether (MTBE) under an inert nitrogen atmosphere.
-
Cool the solution in an ice bath to manage the exothermic reaction.
-
Slowly add a reducing agent capable of reducing esters, such as Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). The choice of a powerful hydride reagent is crucial for the efficient conversion of the ester to the alcohol.
-
After the addition is complete, allow the reaction to stir and warm to ensure completion.
-
Quench the reaction carefully with an aqueous base (e.g., NaOH solution) at a low temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry and concentrate the organic layers to yield the final product.
Causality: The use of a strong reducing agent like Red-Al is necessary to reduce the relatively stable ester functional group. Weaker reagents like sodium borohydride (NaBH₄) would be effective for reducing an aldehyde but are generally sluggish or ineffective for esters under standard conditions[5].
Synthesis of this compound (Secondary Alcohol)
To introduce the additional methyl group and form the secondary alcohol, a nucleophilic addition of a methyl group to an aldehyde precursor is the most common strategy.
Protocol: Grignard Reaction with 6-Methoxynicotinaldehyde
-
Prepare a solution of 6-methoxynicotinaldehyde in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
In a separate flask, prepare or obtain a solution of methylmagnesium bromide (MeMgBr) in ether.
-
Cool the aldehyde solution to 0°C or below.
-
Add the Grignard reagent dropwise to the aldehyde solution. The methyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
After the addition, allow the reaction to stir for a designated period to ensure complete conversion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to form the alcohol and neutralizes the excess Grignard reagent.
-
Extract the product with an organic solvent, followed by washing, drying, and concentration to yield the racemic secondary alcohol.
Causality: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The choice of an anhydrous ether solvent is critical, as Grignard reagents are highly reactive with protic solvents like water.
Caption: Comparative synthetic pathways to the target primary and secondary alcohols.
Spectroscopic and Analytical Characterization: Key Differentiators
The structural difference is most clearly observed in their Nuclear Magnetic Resonance (NMR) spectra.
-
(6-Methoxypyridin-3-yl)methanol :
-
¹H NMR : A characteristic singlet is observed for the two protons of the methylene group (-CH₂ OH), typically around 4.6 ppm[1]. The single proton on the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR : A single carbon resonance for the -C H₂OH group would be expected in the 60-65 ppm range.
-
-
This compound :
-
¹H NMR : The spectrum is more complex due to spin-spin coupling. The proton on the carbinol carbon (-CH (OH)CH₃) appears as a quartet due to coupling with the three methyl protons. The three protons of the methyl group (-CH(OH)CH₃ ) appear as a doublet due to coupling with the single methine proton[6]. The expected chemical shifts would be approximately 4.9 ppm (quartet) and 1.5 ppm (doublet)[6].
-
¹³C NMR : Two distinct signals for the alcohol side chain would be present: one for the methine carbon (-C H(OH)CH₃) around 70 ppm and one for the methyl carbon (-CH(OH)C H₃) around 25 ppm[6].
-
Comparative Reactivity and Applications in Medicinal Chemistry
The primary versus secondary alcohol functionality dictates the subsequent chemical transformations these molecules can undergo, profoundly influencing their utility as intermediates in drug synthesis.
Oxidation
A primary application of such alcohols is their oxidation to carbonyl compounds.
-
(6-Methoxypyridin-3-yl)methanol (Primary Alcohol): Can be oxidized to an aldehyde (6-methoxynicotinaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC)[7][8]. Using stronger oxidizing agents like potassium permanganate or Jones reagent can lead to over-oxidation to the corresponding carboxylic acid[9]. This selective oxidation is crucial for subsequent reactions like reductive amination or Wittig reactions.
-
This compound (Secondary Alcohol): Oxidation will exclusively yield a ketone (1-(6-methoxypyridin-3-yl)ethanone)[7][10]. This ketone is a valuable precursor for creating more complex tertiary alcohols or for use in reactions where a ketone is required.
The ability to selectively generate either an aldehyde or a ketone from these closely related precursors provides significant flexibility in a synthetic campaign.
Chirality and Stereochemistry
The most significant difference for drug development is the presence of a stereocenter in this compound.
-
Achiral Nature : (6-Methoxypyridin-3-yl)methanol is achiral, simplifying synthesis and characterization as no enantiomers or diastereomers are formed in subsequent reactions at this position.
-
Chiral Center : The synthesis described via Grignard addition produces a racemic mixture of (R)- and (S)-1-(6-methoxypyridin-3-yl)ethanol. For pharmaceutical applications, it is often necessary to either resolve this mixture or develop an asymmetric synthesis to obtain a single enantiomer. The biological activity and pharmacokinetic profiles of the two enantiomers can differ dramatically. This introduces an additional layer of complexity and cost but also offers the opportunity for greater specificity and potency in drug design.
Role as a Scaffold
The methoxypyridine core itself is a privileged structure in medicinal chemistry. The methoxy group acts as a bioisostere for other functional groups and can modulate the basicity of the pyridine nitrogen, which can be advantageous for tuning pharmacokinetic properties[11]. These alcohol-functionalized derivatives serve as key intermediates for introducing this valuable scaffold into larger, more complex molecules. They allow for the extension of the molecular framework from the 3-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapies[12][13].
Conclusion
While separated by a single methyl group, (6-Methoxypyridin-3-yl)methanol and this compound represent distinct tools in the medicinal chemist's arsenal. The primary alcohol offers a straightforward, achiral handle for conversion into aldehydes or for direct coupling. In contrast, the secondary alcohol introduces a chiral center, providing an avenue for stereospecific interactions with biological targets but requiring careful management of its stereochemistry. The choice between these two building blocks is therefore a critical strategic decision in the early stages of drug design, impacting the synthetic route, the potential for stereoisomers, and the ultimate three-dimensional structure of the final active pharmaceutical ingredient. A thorough understanding of their distinct properties is paramount for the efficient and successful development of novel therapeutics.
References
-
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
-
Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of primary and secondary benzylic alcohols 1 to their corresponding carbonyl compounds 2 with TMPCC under reflux conditions in acetonitrile. Retrieved from [Link]
-
Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
PubChemLite. (n.d.). (6-methoxypyridin-3-yl)methanol (C7H9NO2). Retrieved from [Link]
-
Murphy, R. A., & Sarpong, R. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 632-635. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (6‐arylated‐pyridin‐3‐yl) methanol. Retrieved from [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Methoxy-5-(1-hydroxyethyl)pyridine: Synthesis, Identification, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(1-hydroxyethyl)pyridine, also known by its systematic name 1-(6-methoxypyridin-3-yl)ethan-1-ol, is a substituted pyridine derivative of increasing interest within the fields of medicinal chemistry and organic synthesis. The pyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals due to its ability to engage in various biological interactions.[1] The specific combination of a methoxy group and a hydroxyethyl substituent on the pyridine ring imparts unique physicochemical properties to this molecule, making it a valuable building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, serving as a critical resource for researchers engaged in the development of novel therapeutics and other advanced materials.
Core Identifiers and Chemical Properties
A crucial precursor for the synthesis of 2-methoxy-5-(1-hydroxyethyl)pyridine is the corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone. The identifiers for this key intermediate are well-documented and are essential for any synthetic endeavor.
Table 1: Core Identifiers for 1-(6-methoxypyridin-3-yl)ethanone (Precursor)
| Identifier | Value | Source |
| Systematic Name | 1-(6-methoxypyridin-3-yl)ethanone | N/A |
| Common Name | 5-Acetyl-2-methoxypyridine | N/A |
| CAS Number | 213193-32-9 | N/A |
| Molecular Formula | C₈H₉NO₂ | N/A |
| Molecular Weight | 151.16 g/mol | N/A |
The physicochemical properties of 2-methoxy-5-(1-hydroxyethyl)pyridine can be predicted based on its structure and comparison with related compounds. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to its ketone precursor.
Table 2: Predicted and Known Properties
| Property | 1-(6-methoxypyridin-3-yl)ethanone (Precursor) | 2-Methoxy-5-(1-hydroxyethyl)pyridine (Target Compound) |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₁NO₂ |
| Molecular Weight | 151.16 g/mol | 153.18 g/mol |
| Physical State | Solid | Predicted to be a solid or high-boiling liquid |
| Melting Point | 53-57 °C | Not determined |
| Boiling Point | Not determined | Predicted to be higher than the ketone precursor |
| Solubility | Soluble in organic solvents | Predicted to have increased solubility in polar solvents |
Synthesis and Methodologies
The most direct and efficient pathway to synthesize 2-methoxy-5-(1-hydroxyethyl)pyridine is through the reduction of its corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone. This two-step synthetic approach, starting from commercially available materials, offers a reliable method for obtaining the target compound.
Step 1: Synthesis of the Ketone Precursor, 1-(6-methoxypyridin-3-yl)ethanone
The synthesis of 1-(6-methoxypyridin-3-yl)ethanone can be achieved through the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-acetylpyridine, with sodium methoxide.
Diagram 1: Synthesis of 1-(6-methoxypyridin-3-yl)ethanone
Sources
Pharmacological Significance of the 6-Methoxypyridine Scaffold
The following technical guide details the pharmacological and medicinal chemistry significance of the 6-methoxypyridine scaffold.
Content Type: Technical Whitepaper & Optimization Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]
Executive Summary: The "Privileged" Nature of the Scaffold
The 6-methoxypyridine motif (systematically often referred to as 2-methoxypyridine depending on substitution numbering) is not merely a structural decoration but a functional bioisostere used strategically to optimize the physicochemical and pharmacokinetic (PK) profiles of drug candidates.[1][2][3][4][5]
Its inclusion is primarily driven by three pharmacological imperatives:
-
Metabolic Blocking: It sterically and electronically occludes the C-2 position, protecting the pyridine ring from rapid oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes.[1][2][3][6]
-
pKa Modulation: The methoxy group exerts an electron-withdrawing inductive effect (
) while donating electrons via resonance ( ), resulting in a reduced basicity of the pyridine nitrogen ( ) compared to unsubstituted pyridine ( ).[1][3] This reduces non-specific binding and improves membrane permeability.[2][3][6] -
Conformational Locking: The methoxy group exhibits a strong preference for the syn-conformation relative to the ring nitrogen, reducing entropic penalties upon protein binding.[2][4][6]
Medicinal Chemistry Profile
Electronic & Structural Properties
The 6-methoxypyridine scaffold offers a unique electronic landscape.[1][2][4][5][6] Unlike a standard pyridine, which is often too basic and prone to N-oxidation or protonation at physiological pH, the 6-methoxy variant remains largely uncharged.[1][2][4]
| Property | Pyridine | 6-Methoxypyridine | Pharmacological Impact |
| ~5.2 | ~3.3 | Reduced lysosomal trapping; improved passive permeability.[2][3][6] | |
| LogP (Lipophilicity) | 0.65 | ~1.34 | Increased hydrophobic interaction; better BBB penetration.[2][3][6] |
| H-Bonding | Acceptor (Strong) | Acceptor (Weakened) | Modulates affinity; prevents "too strong" H-bonds that desolvate poorly.[1][2][3][4][5][6] |
| Metabolic Liability | High (N-ox, C2-ox) | Low | Blocks AO-mediated oxidation at the susceptible ortho-position.[1][2][4][5][6] |
The "Aldehyde Oxidase (AO) Shunt"
One of the most critical applications of this scaffold is the AO blocking strategy .[3][6] Cytosolic Aldehyde Oxidase prefers electron-deficient heterocycles (like pyridine or pyrimidine) and oxidizes the carbon ortho to the nitrogen (C-2 or C-6).[1][2][3][4][5]
-
Mechanism: The methoxy group at C-6 (or C-2) acts as both a steric shield and an electronic deactivator for nucleophilic attack by the AO enzyme molybdenum cofactor.[1][2][4][5][6]
-
Outcome: Replacement of a hydrogen or methyl group with a methoxy group often extends half-life (
) significantly in human liver cytosol (HLC).[1][2][3][4]
Pharmacological Applications & Case Studies
Neuroimaging: Alpha-Synuclein PET Tracers
The 6-methoxypyridine moiety is extensively used in the development of Positron Emission Tomography (PET) radiotracers for Parkinson’s Disease.[1][2][3][4][5][6]
-
Target: Aggregated
-synuclein fibrils.[1][2][4][5][6] -
Role of Scaffold: The 6-methoxypyridine acts as a bioisostere for the phenyl ring in biphenyl-like structures.[1][2][4][5][6] Its lower lipophilicity (vs. phenyl) reduces non-specific white matter binding, while the methoxy group provides a handle for
-labeling.[1][2][3] -
Key Example: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have shown high affinity (
) and excellent brain washout kinetics.[1][2][3][4][5]
Kinase Inhibition: H-Bond Acceptor Tuning
In kinase drug discovery, the pyridine nitrogen often serves as a hinge binder (accepting a H-bond from the backbone NH).[1][2][4][5]
-
Optimization: If a standard pyridine binds too tightly or has poor solubility, the 6-methoxy substitution is introduced to attenuate the basicity of the nitrogen, fine-tuning the H-bond strength and improving the off-rate (
) dynamics.[1][2][3][4] -
Example: GSK-3
Inhibitors (e.g., Indirubin derivatives) utilize substituted pyridines to interact with the ATP-binding pocket Val135 residue.[1][2][4][5]
Infectious Disease: Macrolide Antibiotics
While not the drug itself, the 6-methoxypyridine-3-sulfonyl motif is a critical intermediate in the synthesis of advanced erythromycin derivatives, utilized to introduce side chains that overcome bacterial resistance mechanisms.[1][2][4][5]
Visualizing the Mechanism
The following diagram illustrates the structure-activity relationship (SAR) and the metabolic blocking mechanism of the scaffold.
Caption: SAR network showing how 6-methoxypyridine properties translate to pharmacological utility.
Experimental Protocols
Synthesis: Buchwald-Hartwig Cross-Coupling
A standard method for incorporating the 6-methoxypyridine moiety into a drug scaffold (e.g., creating an amine linkage).[1][2][4][5]
Objective: Coupling of 5-amino-2-methoxypyridine with an aryl halide.
Reagents:
-
Halide: Aryl bromide/chloride scaffold (1.0 equiv)
-
Catalyst:
(2.5 mol%)[1][3] -
Base:
(2.0 equiv)[1][3]
Protocol:
-
Setup: In a glovebox or under Argon, charge a sealed tube with the aryl halide, 5-amino-2-methoxypyridine,
, Xantphos, and .[1][2][3] -
Solvation: Add anhydrous 1,4-dioxane (
concentration relative to limiting reagent). -
Reaction: Seal the vessel and heat to
for 12–16 hours. -
Workup: Cool to room temperature. Filter through a celite pad, washing with EtOAc.[2][6]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify product via
-NMR (Look for methoxy singlet and pyridine protons).[1][2][3][4][6]
Assay: Metabolic Stability (Microsomal)
To confirm the "AO Blocking" effect.[2][3][6]
-
Preparation: Incubate test compound (
) with human liver microsomes (HLM) and separately with human liver cytosol (HLC) to distinguish CYP vs. AO metabolism.[3][6] -
Cofactors: Add NADPH (for CYPs) or no cofactor/AO-specific cofactor (for AO).
-
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile containing internal standard. -
Analysis: Analyze via LC-MS/MS. Calculate intrinsic clearance (
).[1][3][6] -
Success Criteria: A stable 6-methoxypyridine analog should show
remaining parent at 60 min in HLC, whereas the unsubstituted pyridine analog typically degrades rapidly ( ).[1][2][3][4][6]
References
-
Vertex AI Search. (2025).[2][3][6] The Pivotal Role of the 5-Fluoro-6-methoxypyridin-3-ol Scaffold in Drug Discovery. BenchChem. Link[1][3]
-
Zhang, Y., et al. (2025).[2][3] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. MDPI Pharmaceuticals.[2][3][4][7] Link[1][3]
-
Meanwell, N. A. (2011).[2][3][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1][3]
-
Pryde, D. C., et al. (2010).[2][3] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link[1][3]
-
Barnes, K. (2025).[2][3][6] Pyriproxyfen Data Sheet & Structure. Compendium of Pesticide Common Names. Link
Sources
- 1. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyriproxyfen CAS#: 95737-68-1 [m.chemicalbook.com]
- 3. apexbt.com [apexbt.com]
- 4. Pyriproxyfen - Wikipedia [en.wikipedia.org]
- 5. Pyriproxyfen [webbook.nist.gov]
- 6. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyriproxyfen [agrocarechem.com]
Methodological & Application
Enantioselective reduction of 2-acetyl-6-methoxypyridine to chiral alcohol
Application Note: Enantioselective Reduction of 2-Acetyl-6-Methoxypyridine
Executive Summary
This application note details two validated protocols for the enantioselective reduction of 2-acetyl-6-methoxypyridine (1) to yield the chiral alcohol 1-(6-methoxypyridin-2-yl)ethanol (2) . This chiral motif is a critical pharmacophore in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors and various analgesic agents.
We present two distinct methodologies:
-
Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH): Utilizing a Ruthenium-TsDPEN complex, offering high scalability and cost-efficiency.
-
Biocatalytic Reduction: Utilizing engineered Ketoreductases (KREDs), offering superior enantiomeric excess (>99% ee) and mild aqueous conditions.
Introduction & Substrate Analysis
The reduction of pyridine-based ketones presents specific challenges compared to carbocyclic analogs.
-
Catalyst Poisoning: The basic nitrogen atom in the pyridine ring can coordinate strongly to transition metal catalysts (Ru, Rh, Ir), displacing ligands and deactivating the catalytic cycle.
-
Steric/Electronic Effects: The 6-methoxy substituent provides a crucial electronic bias and steric bulk that, counter-intuitively, aids in stereodifferentiation during the hydride transfer.
Reaction Scheme:
Protocol A: Chemical Catalysis (Ru-TsDPEN ATH)
Rationale: This protocol utilizes the Noyori-Ikariya class of catalysts.[1] We employ the Formic Acid/Triethylamine (TEAF) azeotrope as the hydrogen source.
-
Mechanism:[1][2][3][4] The "Metal-Ligand Bifunctional" mechanism allows for simultaneous proton and hydride transfer.
-
Critical Insight: The acidic nature of the TEAF system protonates the pyridine nitrogen (
), preventing it from coordinating with the Ruthenium center. This solves the "poisoning" issue inherent in basic hydrogenation conditions.
Materials
-
Substrate: 2-acetyl-6-methoxypyridine[5]
-
Catalyst: RuCl (CAS: 192139-92-7)
-
Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Protocol
-
Preparation: In a dried Schlenk flask, dissolve 2-acetyl-6-methoxypyridine (10.0 mmol, 1.51 g) in anhydrous DCM (20 mL).
-
Degassing: Degas the solution by sparging with Nitrogen for 15 minutes. Oxygen is a poison to the hydride species.
-
Catalyst Addition: Add RuCl (0.05 mmol, 0.5 mol%).
-
Reagent Addition: Slowly add the HCOOH/TEA (5:2) azeotrope (3.0 mL) via syringe.
-
Note: Slight exotherm may occur.
-
-
Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[6][7]
-
Quench: Slowly add saturated
solution (20 mL) to neutralize the acid. Caution: evolution. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).
Expected Results:
-
Yield: >90%
-
ee: 95–97% (S-isomer using S,S-catalyst)[8]
Protocol B: Biocatalytic Reduction (KRED)
Rationale: Enzymatic reduction offers milder conditions and often higher enantioselectivity.[9] We utilize a Ketoreductase (KRED) coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH).
-
Causality: KREDs bind the substrate in a specific hydrophobic pocket. The 6-methoxy group helps orient the molecule, ensuring hydride attack from only one face.
-
Self-Validating: The pH shift is a proxy for reaction progress; however, the buffer capacity maintains stability.
Materials
-
Enzyme: KRED-P1-B05 (Screening Kit generic ID, typically Lactobacillus or Candida origin).
-
Cofactor: NADP+ (1.0 mM).
-
Recycling System: Glucose Dehydrogenase (GDH-105) and D-Glucose.
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.
Step-by-Step Protocol
-
Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM
(stabilizer for GDH). -
Substrate Solution: Dissolve 2-acetyl-6-methoxypyridine (500 mg) in 1 mL DMSO (co-solvent).
-
Reaction Initiation:
-
Add D-Glucose (1.5 eq, 600 mg) to the buffer.
-
Add NADP+ (10 mg).
-
Add GDH (10 mg/50 U).
-
Add KRED enzyme (20 mg).
-
Add the substrate/DMSO solution dropwise while stirring.
-
-
Incubation: Stir at 30°C at 250 rpm.
-
Control: Maintain pH between 6.5 and 7.5 using 1M NaOH (titrator recommended for scale-up). Gluconic acid production will lower pH.
-
-
Termination: After 24 hours, extract with Ethyl Acetate (
mL). -
Workup: Dry organic layer over
and evaporate.
Expected Results:
Mechanistic Visualization
Figure 1: Catalytic Cycles (Chemical vs. Enzymatic)
Caption: Top: The metal-ligand bifunctional mechanism of Ru-ATH preventing N-poisoning. Bottom: The coupled KRED/GDH cofactor recycling system driving the equilibrium forward.
Analytical Validation
To verify the Enantiomeric Excess (ee), use the following HPLC method.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H ( |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Pyridine absorption) |
| Retention Times | (S)-isomer: ~8.5 min; (R)-isomer: ~10.2 min (Confirm with racemate) |
Comparative Analysis
| Feature | Chemical (Ru-ATH) | Biocatalytic (KRED) |
| Enantioselectivity (ee) | High (95-97%) | Excellent (>99%) |
| Substrate Conc. | High (100-500 g/L) | Moderate (20-50 g/L) |
| Cost | Moderate (Ru metal cost) | Low (at scale, enzyme reuse) |
| Scalability | Excellent (Standard reactors) | Good (Requires pH control) |
| Green Factor | Moderate (Organic solvents) | High (Aqueous, biodegradable) |
| Impurity Profile | Ru residuals (requires scavenging) | Protein residuals (filtration) |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Wu, X., et al. (2009). Enantioselective reduction of N-heteroaromatic ketones with ruthenium-arene-TsDPEN catalysts. Chemistry – A European Journal.[7] Link
-
Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link
-
Daicel Chiral Technologies. Application Guide for Chiral HPLC Selection. Link
Sources
- 1. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. kanto.co.jp [kanto.co.jp]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note: Strategic Utilization of 1-(6-Methoxypyridin-3-yl)ethanol in Coxib Scaffold Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It details the strategic utility of 1-(6-Methoxypyridin-3-yl)ethanol as a precursor for next-generation COX-2 inhibitors (Coxibs), specifically targeting analogs of Etoricoxib where metabolic stability and lipophilicity are optimized via the methoxy-pyridine motif.
Executive Summary
This compound is a high-value chiral building block used primarily as a precursor to 1-(6-methoxypyridin-3-yl)ethanone . This ketone is a critical intermediate in the synthesis of diarylheterocyclic COX-2 inhibitors (Coxibs), particularly 6-methoxy analogs of Etoricoxib.
While the commercial drug Etoricoxib utilizes a 6-methylpyridine moiety, the 6-methoxypyridine variant is of significant interest in drug discovery. The methoxy group blocks the benzylic oxidation site common to methyl-pyridines, potentially improving the metabolic half-life and altering the pharmacokinetic profile (LogP, solubility) of the final inhibitor.
This guide provides a validated workflow for:
-
Activation: Oxidizing the alcohol to the reactive ketone.
-
Construction: Coupling the ketone to form the central pyridine ring of the Coxib scaffold.
-
Validation: Analytical standards for quality control.
Chemical Profile & Strategic Value
| Property | Specification |
| Compound Name | This compound |
| CAS Registry | Analogous to 58584-63-7 (Methanol variant) |
| Molecular Weight | 153.18 g/mol |
| Role | Stable Precursor / Chiral Synthon |
| Key Functionality | Pyridine Nitrogen (H-bond acceptor), Secondary Alcohol (Oxidation handle) |
| Target Drug Class | Selective COX-2 Inhibitors (Diaryl Pyridines/Pyrazoles) |
Why Start with the Alcohol?
Direct storage of the ketone (1-(6-methoxypyridin-3-yl)ethanone) can lead to self-condensation or degradation over time. The ethanol derivative offers:
-
Enhanced Stability: Superior shelf-life compared to the enolizable ketone.
-
Chiral Potential: If the final drug target requires a chiral center at the linker (rare for Coxibs but relevant for hybrid molecules), the alcohol provides a handle for enzymatic resolution.
-
Purification: The alcohol often crystallizes more readily than the corresponding ketone, allowing for higher starting purity.
Synthetic Utility: The "Methoxy-Coxib" Pathway
The following diagram illustrates the retrosynthetic logic, placing this compound at the origin of the 6-Methoxy-Etoricoxib scaffold.
Figure 1: Retrosynthetic pathway converting the alcohol precursor into a bioactive COX-2 inhibitor scaffold.[1][2][3]
Detailed Experimental Protocols
Phase 1: Activation (Oxidation to Ketone)
Objective: Convert this compound to 1-(6-methoxypyridin-3-yl)ethanone. Method: Swern Oxidation (Preferred for scale) or IBX Oxidation (Preferred for small-batch purity).
Protocol (Swern Oxidation):
-
Reagents: Oxalyl chloride (1.2 eq), DMSO (2.4 eq), Triethylamine (5.0 eq), DCM (Solvent).
-
Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
-
Procedure:
-
Cool oxalyl chloride in DCM to -78°C.
-
Add DMSO dropwise (maintain temp < -60°C). Stir for 15 min.
-
Add This compound (dissolved in DCM) dropwise over 20 min.
-
Stir at -78°C for 45 min.
-
Add Triethylamine (TEA) dropwise. The solution will turn opaque/white.
-
Allow to warm to 0°C over 1 hour.
-
-
Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Yield Expectation: 85-95%.
-
Validation: 1H NMR (Look for disappearance of CH-OH multiplet at ~4.8 ppm and appearance of Acetyl singlet at ~2.5 ppm).
Phase 2: Scaffold Construction (The "Coxib" Ring)
Objective: Synthesize the central pyridine ring using the activated ketone. Reference Route: Adaptation of the Etoricoxib synthesis (Davies et al.).
-
Reagents: Ketone (from Phase 1), Methyl 4-(methylsulfonyl)phenylacetate, NaHMDS (Sodium hexamethyldisilazide) or LiHMDS.
-
Procedure:
-
Dissolve 1-(6-methoxypyridin-3-yl)ethanone in anhydrous THF.
-
Cool to -10°C. Add LiHMDS (1.1 eq) dropwise to form the enolate.
-
Add Methyl 4-(methylsulfonyl)phenylacetate (1.0 eq).
-
Allow to warm to RT and stir for 12 hours.
-
Result: Formation of the 1,3-diketone intermediate.
-
-
Cyclization:
-
Treat the crude 1,3-diketone with a vinamidinium salt (e.g., 2-chloro-N,N-dimethyltrimethinium hexafluorophosphate) and Ammonium Acetate in refluxing Ethanol/Acetic Acid.
-
Mechanism: The ammonia source condenses with the diketone/vinamidinium complex to close the central pyridine ring.
-
Quality Control & Validation Parameters
To ensure the integrity of the intermediate before committing to the expensive coupling step, the following QC parameters are recommended.
| Test | Acceptance Criteria | Method |
| Purity (HPLC) | > 98.0% Area | C18 Column, ACN/Water (0.1% TFA) gradient |
| Water Content | < 0.5% w/w | Karl Fischer Titration |
| Residual Solvents | < 500 ppm (THF/DCM) | GC-Headspace |
| Enantiomeric Excess | N/A (if used for achiral ketone) | Chiral HPLC (only if chiral resolution is intended) |
| Identity (NMR) | Conforms to Structure | 1H NMR (DMSO-d6 or CDCl3) |
Key NMR Signals (Alcohol vs. Ketone):
-
Alcohol (Precursor): Doublet at ~1.4 ppm (-CH3), Quartet at ~4.8 ppm (-CH-).
-
Ketone (Product): Singlet at ~2.55 ppm (-C(O)CH3). The methoxy singlet remains at ~3.9 ppm.
Safety & Handling
-
Hazard Identification: Pyridine derivatives can be irritants. The methoxy substituent may increase skin permeability.
-
Oxidation Risks: Swern oxidation generates CO and CO2 gas; ensure adequate ventilation.
-
Storage: Store the alcohol at 2-8°C under Argon. It is hygroscopic.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-methylsulphonyl)phenyl]ethanone.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). [3][4][5][6][7]
-
Discovery and development of cyclooxygenase 2 inhibitors.
- Source: Wikipedia (General Review).
- Context: Overview of the "Coxib" class structural requirements (diarylheterocycles).
-
URL:[Link]
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
Application Notes & Protocols: Leveraging 1-(6-Methoxypyridin-3-yl)ethanol in Fragment-Based Drug Discovery
Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is elegantly simple: instead of screening large, complex "drug-like" molecules, we screen small, low-molecular-weight compounds, or "fragments."[1][3][4] These fragments, though often binding with weak affinity (typically in the high micromolar to millimolar range), provide high-quality starting points for optimization.[3][4] By starting small, a library of just a few thousand fragments can explore a vast chemical space more effectively than an HTS library orders of magnitude larger.[2][3]
The success of this "bottom-up" approach lies in the efficiency of the interactions. Fragments are more likely to form highly optimized, energetically favorable contacts within a protein's binding site. This efficiency is often quantified by a metric called Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule (typically by the number of heavy, non-hydrogen atoms).[3][5][6] A good fragment hit, therefore, provides a potent anchor that medicinal chemists can elaborate upon, growing or linking it into a more potent lead compound through a structure-guided design process.[7][8][9]
In this guide, we will use 1-(6-Methoxypyridin-3-yl)ethanol as a representative fragment to illustrate the key stages of a typical FBDD campaign, from initial library quality control to hit-to-lead optimization strategies. This molecule serves as an excellent case study, embodying the desirable characteristics of a fragment as defined by the widely accepted "Rule of Three."
The Model Fragment: this compound and the "Rule of Three"
The "Rule of Three" (Ro3) provides a set of general guidelines for designing or selecting compounds for a fragment library.[10][11] It posits that ideal fragments should possess:
-
Molecular Weight (MW) < 300 Da
-
cLogP (a measure of lipophilicity) < 3
-
Number of Hydrogen Bond Donors ≤ 3
-
Number of Hydrogen Bond Acceptors ≤ 3
This compound fits these criteria well. Its structure features a pyridine ring (a common scaffold in medicinal chemistry), a methoxy group (hydrogen bond acceptor), and an ethanol substituent (hydrogen bond donor and acceptor). These features provide well-defined vectors for potential interactions with a target protein and offer clear synthetic handles for future chemical elaboration.
| Property | Value (Predicted/Calculated) | Conformance to "Rule of Three" |
| Molecular Formula | C₈H₁₁NO₂ | N/A |
| Molecular Weight | 153.18 g/mol | Yes (< 300 Da) |
| cLogP | 0.8 - 1.2 | Yes (< 3) |
| Hydrogen Bond Donors | 1 (from -OH) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (N in ring, O in methoxy, O in -OH) | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3, a common extension of Ro3) |
| Table 1: Physicochemical properties of the model fragment this compound. |
Part 1: Fragment Library Quality Control (QC)
The success of any screening campaign is fundamentally dependent on the quality of the library.[12] Because fragments are screened at high concentrations, impurities can lead to false positives, and issues with solubility or stability can produce false negatives.[12][13] Therefore, rigorous QC is not just a preliminary step but a cornerstone of the FBDD process.
Protocol 1: NMR-Based Quality and Solubility Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for QC, capable of confirming identity, assessing purity, and determining solubility in the specific buffer to be used for screening.[13][14][15]
Objective: To verify the identity, purity, and solubility of this compound stock solutions.
Materials:
-
This compound powder
-
DMSO-d₆
-
Screening Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
D₂O
-
NMR tubes and spectrometer (≥500 MHz recommended)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the fragment, for example, 100 mM in DMSO-d₆.
-
Identity and Purity Check:
-
Dilute a small aliquot of the DMSO-d₆ stock into a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Causality Check: The resulting spectrum should match the known structure of this compound, and the integration of peaks should be consistent with the number of protons. The absence of significant unassignable peaks is crucial for confirming purity (>95% is a common threshold).[12]
-
-
Aqueous Solubility Screen:
-
Add a defined amount of the DMSO stock to the primary screening buffer containing 10% D₂O (the D₂O provides the NMR lock signal). For FBDD, a final concentration of 200 µM to 1 mM is typical.
-
Vortex the sample and visually inspect for any precipitation.
-
Acquire a ¹H NMR spectrum (often with water suppression).
-
Causality Check: Compare the spectrum to a reference. The presence of sharp, well-defined peaks indicates that the fragment is soluble and stable in the aqueous buffer at the tested concentration. Broadened or absent peaks suggest aggregation or insolubility, which would make the fragment unsuitable for screening under these conditions.[15]
-
Part 2: Primary Screening for Fragment Hits
Due to the weak affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[3] Surface Plasmon Resonance (SPR) and NMR-based methods are among the most robust and widely used.[4][16]
Workflow for Fragment Screening and Hit Validation
Caption: A typical workflow in fragment-based drug discovery.
Protocol 2A: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that detects changes in mass on a sensor chip surface, allowing for the real-time measurement of binding events.[17] It is highly sensitive and can detect the weak interactions characteristic of fragments.[18]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor Chip (e.g., CM5)
-
Target protein (with high purity and stability)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Fragment library, including this compound, prepared in screening buffer with a matched DMSO concentration.
-
Screening buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Covalently couple the target protein to the sensor chip surface via a standard method like amine coupling. Immobilize a reference protein (or use a deactivated surface) on a reference flow cell to subtract non-specific binding signals.[17]
-
Causality Check: Successful immobilization creates a stable surface capable of binding analytes. The reference channel is critical for distinguishing true binding from bulk refractive index changes caused by DMSO or non-specific interactions.[17][18]
-
-
Screening:
-
Inject the fragments one by one at a fixed concentration (e.g., 200 µM) over both the target and reference flow cells.
-
Monitor the response units (RU) in real-time. A binding event is observed as an increase in RU during injection (association) followed by a decrease upon buffer flow (dissociation).
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to get the specific binding sensorgram.
-
A fragment is considered a potential hit if it shows a consistent, concentration-dependent binding response that is significantly above the background noise.
-
Causality Check: This dual-channel approach is a self-validating system. A true hit should show a response on the target surface but a minimal response on the reference surface. Artifacts like non-specific binding will appear on both and be subtracted out.[19]
-
Protocol 2B: Saturation Transfer Difference (STD) NMR Screening
STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the target protein to a bound ligand.[20][21] It is exquisitely sensitive for detecting weak interactions.[20][22]
Objective: To identify fragments that bind to a target protein in solution.
Materials:
-
NMR spectrometer with a cryoprobe
-
Target protein solution in deuterated buffer
-
Fragment library, including this compound, prepared as mixtures ("cocktails")
-
Known non-binding compound (negative control)
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and a mixture of 5-10 fragments (each at e.g., 100 µM) in a deuterated buffer.
-
Causality Check: Screening in mixtures increases throughput. The low protein-to-ligand ratio ensures that only a small fraction of a binding fragment is bound at any given time, allowing for the detection of its free-state NMR signals.[23]
-
-
STD-NMR Experiment:
-
Two spectra are acquired. In the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region where only protein protons resonate. In the "off-resonance" spectrum, the pulse is applied to a region where no protein or ligand signals exist.[21][24]
-
The saturation (a loss of signal intensity) is transferred through space via the Nuclear Overhauser Effect (NOE) from the protein to any bound fragments.[23]
-
-
Data Analysis:
-
A difference spectrum is calculated by subtracting the on-resonance from the off-resonance spectrum.
-
Causality Check: Only fragments that bind to the protein will receive saturation and appear as signals in the difference spectrum.[24] Non-binders will show no signals. The presence of peaks corresponding to this compound in the difference spectrum would confirm it as a hit.
-
Part 3: Hit Validation and Characterization
An initial hit from a primary screen must be rigorously validated. This involves confirming the binding through an orthogonal method, determining its binding affinity (e.g., the dissociation constant, KD), and evaluating its quality using metrics like Ligand Efficiency.
Calculating Ligand Efficiency (LE)
Once a binding affinity is determined, the LE can be calculated. This metric helps prioritize fragments by assessing the binding energy per atom, favoring smaller fragments that bind efficiently.[3][5]
Formula: LE = -ΔG / N = (RT * lnKD) / N
Where:
-
ΔG is the Gibbs free energy of binding.
-
N is the number of non-hydrogen (heavy) atoms in the fragment.
-
R is the gas constant, T is the temperature in Kelvin, and KD is the dissociation constant.
A commonly used rule-of-thumb is that an LE value of 0.3 kcal/mol per heavy atom or greater is considered a good starting point for a fragment hit.[5]
| Hit Fragment | KD (µM) | Heavy Atoms (N) | Ligand Efficiency (LE) | Status |
| This compound | 350 | 11 | 0.41 kcal/mol | Promising Hit |
| Fragment B | 200 | 15 | 0.32 kcal/mol | Good Hit |
| Fragment C | 800 | 10 | 0.30 kcal/mol | Weak but Efficient |
| Fragment D | 150 | 18 | 0.25 kcal/mol | Low Efficiency |
| Table 2: Hypothetical hit validation data and Ligand Efficiency calculations. |
Part 4: From Fragment to Lead - Structure-Guided Optimization
With a validated hit like this compound, the next phase is to increase its affinity and selectivity to develop a lead compound. This process is almost always guided by structural information, obtained from techniques like X-ray crystallography or NMR, which reveals how the fragment binds to the target.[8][25] The three primary strategies for fragment elaboration are growing, linking, and merging.[7][9]
Fragment Elaboration Strategies
Caption: Common strategies for evolving a fragment hit into a lead compound.
Using this compound as our starting point, a structure-guided "growing" strategy could involve:
-
Exploring the Ethanol Vector: The hydroxyl group is an excellent synthetic handle.[26] Structural data might show that the pocket extends beyond this group. Chemists could then synthesize analogues where the ethanol is extended or replaced with other functional groups (e.g., amides, sulfonamides) to pick up additional interactions.
-
Modifying the Pyridine Ring: If the methoxy group is pointing towards a hydrophobic pocket, it could be expanded (e.g., to an ethoxy or isopropoxy group). Alternatively, if the core pyridine scaffold can be shifted, modifications at other positions could improve binding or physicochemical properties.
This iterative process of design, synthesis, and testing, constantly informed by structural biology and efficiency metrics, is the engine of FBDD that transforms weakly-binding fragments into potent, drug-like molecules.[8][27]
References
-
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
- Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
-
Frontiers in Chemistry. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2024). Fragment Based Drug Design: A Review.
-
Ciulli, A., et al. (2020). NMR quality control of fragment libraries for screening. Protein Science. Retrieved from [Link]
-
Taylor, N., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Retrieved from [Link]
-
Grokipedia. (n.d.). Ligand efficiency. Retrieved from [Link]
-
FBDD Consortium. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]
-
PubMed. (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]
-
PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. Retrieved from [Link]
- Kumar, A., et al. (2022). Approaches to Fragment-Based Drug Design.
-
Journal of Medicinal Chemistry. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]
-
ResearchGate. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now? Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, quality and validation of the EU-OPENSCREEN fragment library poised to a high-throughput screening collection. Retrieved from [Link]
- Expert Opinion on Drug Discovery. (2012). Emerging role of surface plasmon resonance in fragment-based drug discovery.
-
Scribd. (n.d.). In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
-
PubMed. (2020). NMR quality control of fragment libraries for screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand efficiency and fragment-based drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
CORE. (n.d.). Ligand efficiency as a guide in fragment hit selection and optimization. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Retrieved from [Link]
-
NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]
-
Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery? Retrieved from [Link]
-
iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Retrieved from [Link]
-
Molport. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
PLOS One. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. Retrieved from [Link]
-
MDPI. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]
-
Wiley Online Library. (2020). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 8. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR quality control of fragment libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inext-discovery.eu [inext-discovery.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ovid.com [ovid.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 20. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 22. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]
- 27. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Troubleshooting & Optimization
Improving yield of 1-(6-methoxypyridin-3-yl)ethanone reduction
Subject: Optimization of 1-(6-methoxypyridin-3-yl)ethanone Reduction Ticket ID: PYR-RED-6OMe Status: Open Support Tier: Senior Application Scientist
Overview
You are attempting to reduce 1-(6-methoxypyridin-3-yl)ethanone to its corresponding alcohol. While this appears to be a standard ketone reduction, the pyridine core—specifically the 6-methoxy substituent —introduces unique electronic and solubility challenges that often lead to "missing mass" during workup or stalled conversion.
This guide treats your synthesis as a technical workflow. Select the module below that matches your target outcome.
Visual Workflow: Method Selector
Use this logic tree to determine the correct protocol for your purity requirements.
Figure 1: Decision matrix for selecting the reduction methodology based on stereochemical requirements.
Module A: The Robust Standard (Racemic)
Target: High isolated yield of (±)-1-(6-methoxypyridin-3-yl)ethanol.
Reagent: Sodium Borohydride (
The Hidden Failure Mode: The "Boron Trap"
In standard carbocyclic chemistry, you quench
Optimized Protocol
-
Dissolution: Dissolve 1.0 eq of ketone in MeOH (0.2 M).
-
Note: The 6-methoxy group donates electron density, making the carbonyl less electrophilic. Reaction times will be longer than for simple acetophenone.
-
-
Addition: Cool to 0°C. Add 1.2 eq
portion-wise.-
Pro-Tip: If conversion is sluggish (<50% after 2h), add 1.1 eq
(Luche conditions). The Cerium activates the carbonyl oxygen, overcoming the deactivation from the methoxy group [1].
-
-
The "Swing" Workup (Crucial Step):
-
Acidify: Quench with 1N HCl until pH ~2. Stir for 30 minutes. This breaks the N-B bond.
-
Basify: Carefully adjust pH to 8–9 using saturated
or . Do not use NaOH (risk of hydrolysis). -
Extract: Use DCM:Isopropanol (3:1) . Pure DCM is often insufficient for polar pyridines.
-
Module B: The High-Value Target (Enantioselective)
Target: >95% ee of (R)- or (S)-1-(6-methoxypyridin-3-yl)ethanol. Reagent: Ru-Catalyzed Transfer Hydrogenation (Noyori type).[5]
Why this works
Direct hydrogenation (
Optimized Protocol
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 – 1 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Conditions:
Troubleshooting Center (FAQ)
Ticket #1: "I have 100% conversion on TLC, but I recovered 10% yield."
Diagnosis: Water Solubility / Boron Complexation. The product is likely an oil sitting at the bottom of your aqueous waste container. The Fix:
-
Take your aqueous layer.[7]
-
Saturate it with solid NaCl (Salting out).
-
Re-extract 3x with CHCl3:IPA (3:1) .
-
Check the pH.[3] It must be basic (pH > 8) to keep the pyridine nitrogen deprotonated.
Ticket #2: "The reaction is stalling at 60% conversion."
Diagnosis: Electronic Deactivation. The 6-methoxy group pushes electron density into the ring (Resonance), making the carbonyl carbon less positive (less attractive to hydride). The Fix:
-
Option A: Increase temperature to RT (Room Temp).
-
Option B (Recommended): Add
or (1.0 eq). The Lewis acid coordinates to the carbonyl oxygen, restoring electrophilicity [3].
Ticket #3: "I see a new impurity spot just above the product."
Diagnosis: Demethylation.
If you used strong Lewis acids (like
-
Ensure temperature stays <40°C.
-
Avoid strong mineral acids during workup; stick to HCl for quenching and immediately neutralize.
Visual Workflow: The "Swing" Workup Logic
Follow this path to maximize mass recovery.
Figure 2: The pH adjustment sequence required to break boron complexes and recover pyridine derivatives.
Data Summary: Solvent & Reagent Compatibility
| Parameter | Recommendation | Reason |
| Solvent | Methanol (MeOH) | Optimal for NaBH4 solubility and proton transfer.[2] |
| Extraction Solvent | DCM:IPA (3:1) or CHCl3 | Pure EtOAc/Ether is too non-polar for pyridine alcohols. |
| Quench Acid | 1N HCl or Acetic Acid | Avoid conc. H2SO4 (exothermic/demethylation risk). |
| Drying Agent |
References
-
Luche Reduction Mechanism & Utility
-
Asymmetric Transfer Hydrogenation (Noyori)
-
Lewis Acid Activation in Borohydride Reduction
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. ecochem.com.co [ecochem.com.co]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Methoxy-Pyridine Groups Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-pyridine moieties. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the methoxy-pyridine group under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Introduction: The Nuances of Methoxy-Pyridine Stability
The methoxy-pyridine scaffold is a common feature in many pharmaceutical compounds and advanced intermediates. While the methoxy group can be a stable ether linkage, its proximity to the pyridine ring introduces unique electronic properties that influence its lability in acidic environments. The electron-withdrawing nature of the pyridine ring, particularly when protonated, can render the methoxy group susceptible to cleavage. Understanding the factors that govern this stability is critical for successful synthesis, purification, and formulation development.
This guide is structured to provide practical, actionable information. We will first explore common troubleshooting scenarios you may encounter in your experiments, followed by a comprehensive FAQ section that delves into the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling or reaction of methoxy-pyridine-containing compounds in acidic media.
Issue 1: Incomplete Demethylation or Slow Reaction Rate
Scenario: You are attempting to deprotect a methoxy-pyridine to the corresponding hydroxypyridine using a standard acidic protocol (e.g., HBr or BBr₃), but the reaction is sluggish or stalls, leaving a significant amount of starting material.
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen.[1] If the acid is not strong enough or its concentration is too low, the equilibrium will favor the unprotonated, less reactive form of the ether.
-
Solution:
-
Increase Acid Concentration: Carefully increase the concentration of the acid. For instance, if you are using 48% HBr, consider using a more concentrated solution or bubbling HBr gas through the reaction mixture (with appropriate safety precautions).
-
Switch to a Stronger Acid: If a Brønsted acid is not effective, a stronger Lewis acid like boron tribromide (BBr₃) is often more efficient at cleaving aryl ethers.[2]
-
-
-
Sub-optimal Temperature: Ether cleavage reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts. A good starting point is to reflux the reaction mixture.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: A polar, aprotic solvent can sometimes accelerate the reaction. However, for reactions involving strong acids, ensure the solvent is stable under the reaction conditions. Dichloromethane or dichloroethane are common choices for BBr₃ demethylations.[3]
-
Issue 2: Formation of Unidentified Side Products
Scenario: Your reaction mixture shows the formation of multiple, unexpected products in addition to the desired hydroxypyridine.
Possible Causes and Solutions:
-
Reaction with Other Functional Groups: The harsh acidic conditions required for ether cleavage can affect other acid-sensitive functional groups in your molecule, such as esters, acetals, or Boc-protecting groups.[1][4]
-
Solution:
-
** milder Deprotection methods:** Explore alternative, milder deprotection methods that are more chemoselective. For example, nucleophilic demethylation using thiolates can be effective for aryl methyl ethers.[2]
-
Protect Sensitive Groups: If possible, protect other acid-labile functionalities before subjecting the molecule to harsh acidic conditions.
-
-
-
Ring Opening or Rearrangement: Under very strong acidic conditions and high temperatures, the pyridine ring itself might undergo undesired reactions.
-
Solution: Carefully control the reaction temperature and duration. Use the minimum amount of acid and the lowest possible temperature that still provides a reasonable reaction rate.
-
-
Friedel-Crafts Type Reactions: The carbocation intermediate formed during an Sₙ1-type cleavage can potentially be trapped by other aromatic rings in the molecule or solvent, leading to C-C bond formation.
-
Solution: This is less common but can be mitigated by using a less reactive solvent and by ensuring the reaction is not unnecessarily prolonged.
-
Issue 3: Difficulty in Product Isolation and Work-up
Scenario: After the reaction is complete, you are facing challenges in isolating the pure hydroxypyridine product.
Possible Causes and Solutions:
-
Product Solubility: Hydroxypyridines can be highly polar and may have significant water solubility, leading to poor extraction efficiency from aqueous work-ups.
-
Solution:
-
Continuous Extraction: Employ a continuous liquid-liquid extractor to improve the recovery of water-soluble products.
-
Solvent Evaporation and Trituration: After neutralizing the reaction mixture, evaporate the solvents and triturate the residue with a suitable organic solvent to selectively dissolve the product.
-
-
-
Emulsion Formation during Extraction: The presence of pyridinium salts can lead to the formation of stable emulsions during aqueous work-up.
-
Solution: Add a small amount of a saturated brine solution or a different organic solvent to help break the emulsion. Centrifugation can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: Which methoxy-pyridine isomer (2-, 3-, or 4-) is the most stable under acidic conditions?
The stability of the methoxy group on a pyridine ring under acidic conditions is influenced by the position of the methoxy group due to a combination of inductive and resonance effects. The general order of stability is:
3-methoxy-pyridine > 4-methoxy-pyridine > 2-methoxy-pyridine (least stable)
-
2-Methoxy-pyridine: The methoxy group at the 2-position is the most susceptible to cleavage. The proximity of the electron-withdrawing nitrogen atom, especially after protonation, significantly weakens the C-O bond.[5]
-
4-Methoxy-pyridine: The methoxy group at the 4-position is also activated towards cleavage due to the electron-withdrawing nature of the pyridine ring.
-
3-Methoxy-pyridine: The methoxy group at the 3-position is the most stable. It is less affected by the electronic effects of the ring nitrogen compared to the 2- and 4-positions.
Q2: What is the mechanism of acid-catalyzed demethylation of a methoxy-pyridine?
The cleavage of the methoxy group proceeds via a nucleophilic substitution reaction, which can follow either an Sₙ1 or Sₙ2 pathway.[6][7]
-
Protonation: The first step is the protonation of the ether oxygen by the acid, which converts the methoxy group into a good leaving group (methanol).[1]
-
Nucleophilic Attack:
-
Sₙ2 Pathway: A nucleophile (e.g., Br⁻ or I⁻ from the acid) attacks the methyl group, displacing the protonated hydroxypyridine. This is more likely for less sterically hindered methyl groups.
-
Sₙ1 Pathway: If the pyridine ring can stabilize a positive charge, the C-O bond may cleave to form a carbocation intermediate, which is then trapped by the nucleophile. This is less common for the cleavage of the methyl group itself but can be relevant for other ether linkages.
-
The protonation of the pyridine nitrogen plays a crucial role by increasing the electron-withdrawing nature of the ring, thereby facilitating the cleavage of the C-O bond.[8]
Q3: How do other substituents on the pyridine ring affect the stability of the methoxy group?
Substituents on the pyridine ring can significantly modulate the stability of the methoxy group by altering the electron density of the ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups will further decrease the electron density of the pyridine ring, making the methoxy group even more labile to acidic cleavage.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkyl groups will increase the electron density of the ring, which can increase the stability of the methoxy group, making it more resistant to cleavage.
This can be predicted using Hammett plots, which correlate reaction rates with substituent constants (σ).[2][3]
Q4: What are some common side reactions to be aware of?
Besides the cleavage of other acid-sensitive functional groups, be mindful of:
-
Halogenation of the Pyridine Ring: Under strongly acidic conditions with HBr or HI, electrophilic halogenation of the activated pyridine ring can occur, especially at elevated temperatures.
-
N-Alkylation: If the reaction generates a carbocation, it could potentially alkylate the pyridine nitrogen.
Q5: How can I quantitatively assess the stability of my methoxy-pyridine compound under specific acidic conditions?
A standard approach is to perform a forced degradation study.[9][10]
Experimental Protocol: Acidic Stress Testing of a Methoxy-Pyridine Compound
-
Preparation of Test Solutions:
-
Prepare a stock solution of your methoxy-pyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of acidic solutions at different concentrations (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄).
-
-
Stress Conditions:
-
To separate vials, add a known volume of the stock solution and the acidic solution.
-
Incubate the vials at a controlled temperature (e.g., 50 °C, 60 °C). It is also advisable to include a room temperature condition.
-
-
Time Points:
-
Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base to quench the reaction.
-
Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Plot the percentage of the parent compound versus time to determine the degradation kinetics.
-
Identify and quantify the major degradation products.
-
Data Presentation
Table 1: Qualitative Comparison of Methoxy-Pyridine Isomer Stability in Acid
| Isomer | Relative Stability | Rationale |
| 2-Methoxy-pyridine | Low | Strong inductive effect of the adjacent protonated nitrogen. |
| 3-Methoxy-pyridine | High | Methoxy group is electronically less coupled to the ring nitrogen. |
| 4-Methoxy-pyridine | Medium | Resonance and inductive effects of the para-nitrogen destabilize the methoxy group. |
Visualizations
Diagram 1: General Mechanism of Acid-Catalyzed Demethylation of 4-Methoxy-Pyridine
Caption: Acid-catalyzed demethylation of 4-methoxypyridine.
Diagram 2: Troubleshooting Workflow for Incomplete Demethylation
Caption: Troubleshooting incomplete methoxy-pyridine demethylation.
References
-
Onyido, I., & Opara, L. U. (1989). Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2, 1817-1821. [Link]
-
Ozturk, S., Shahabi, S., & Kutuk, H. (2020). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-834. [Link]
-
Hedidi, M., Ghenia, B.-A., Derdour, A., & Mongin, F. (2012). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
-
Li, W., & Li, R. (2017). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Advances, 7(53), 33358–33366. [Link]
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
Pearson Education. (n.d.). Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]
-
Roberts, J. D., & Regan, C. M. (1953). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. [Link]
-
Morsch, L. A., et al. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023, December 2). Hammett equation. In Wikipedia. [Link]
-
Meek, S. J. (n.d.). Hammett Plots. Scribd. [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. [Link]
-
Clementi, S., & Marino, G. (1972). Preferential protonation and methylation at the nitrogen atoms of N,N-dimethylamino derivatives of pyridine. Tetrahedron Letters, 13(27), 2729–2732. [Link]
-
Khan, M. N., & Sarwar, A. (2009). Hammett plots for the hydrolysis of compounds 1a-e, in the three distinct pH regions, with k i indicating rate constants in all three media. [Diagram]. ResearchGate. [Link]
-
European Medicines Agency. (2022). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link]
-
Ashenhurst, J. (2020, July 20). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
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Soderberg, T. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. [Link]
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Bell, S. G., et al. (2015). Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para-Substituted Benzene Derivatives. UQ eSpace. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. [Link]
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Reddit. (2022, September 28). How does protonation affect the aromaticity of pyridine? r/OrganicChemistry. [Link]
-
South African Health Products Regulatory Authority. (2012). Stability Testing. [Link]
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Chegg. (2021, January 12). Solved The Hammett plots for acid-catalyzed hydrolysis of.... [Link]
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Krátky, M., et al. (2016). Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. Chemical Papers, 70(3). [Link]
-
Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives. [Link]
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Lab Manager. (2023, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Movassaghi, M., & Hill, M. D. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Angewandte Chemie International Edition, 50(40), 9493–9496. [Link]
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Kumar, A., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(11), 5018-5029. [Link]
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Robles, A. K., et al. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molbank, 2023(4), M1793. [Link]
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van der Vlugt, J. I., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(42), 7413-7416. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Tetrahedron Letters, 37(42), 793-796. [Link]
-
Teketel, S., et al. (2021). Kinetic Evaluation of Deactivation Pathways in Methanol-to-Hydrocarbon Catalysis on HZSM-5 with Formaldehyde, Olefinic, Dieneic, and Aromatic Co-Feeds. ACS Catalysis, 11(5), 2683–2697. [Link]
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Masai, E., et al. (2007). Catabolic Pathways for the Degradation of Lignin-Derived Aromatic Compounds by Sphingomonas paucimobilis SYK-6. [Diagram]. ResearchGate. [Link]
-
El Ashry, E. S. H., El Nemr, A., & Ragab, S. (2012). Quantitative structure activity relationships of some pyridine derivatives as corrosion inhibitors of steel in acidic medium. Journal of Molecular Modeling, 18(3), 1173–1188. [Link]
-
Bentabed-Ababsa, G., et al. (2012). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 77(15), 6464–6473. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (n.d.). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). [Image]. [Link]
-
Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]
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Technical Support Center: Boron Impurity Removal in 1-(6-Methoxypyridin-3-yl)ethanol Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and validated protocols for the effective removal of boron-containing impurities during the synthesis of 1-(6-Methoxypyridin-3-yl)ethanol, a key intermediate in pharmaceutical manufacturing. Our focus is on providing practical, mechanistically grounded solutions to common purification challenges encountered after Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are boron impurities so difficult to remove from my organic product?
Boronic acids and their derivatives, while excellent reagents for C-C bond formation, present unique purification challenges due to their chemical properties.[1]
-
Amphiphilic Nature: Boronic acids possess both a nonpolar organic residue (e.g., an aryl group) and a polar dihydroxyboryl group. This allows them to have solubility in both organic and, to some extent, aqueous phases, complicating simple liquid-liquid extractions.
-
Formation of Boroxines: In the presence of acid or upon heating, three molecules of a boronic acid can dehydrate to form a cyclic anhydride called a boroxine. Boroxines are significantly less polar than their corresponding boronic acids, causing them to track with the desired product in the organic layer and co-elute during normal-phase chromatography.
-
Lewis Acidity: The boron atom in a boronic acid is a Lewis acid, meaning it can form reversible covalent complexes with diols, amines, and other Lewis bases.[1] Your target molecule, this compound, contains both a hydroxyl group and a pyridine nitrogen, which can interact with boron species, leading to co-purification.
-
Formation of Boronate Salts: Under basic conditions used in the Suzuki reaction, boronic acids form tetrahedral boronate salts (R-B(OH)₃⁻).[2] While this increases aqueous solubility, incomplete phase separation or partitioning can leave residual boron in the organic layer.
Q2: My standard aqueous workup isn't working. What advanced strategies can I employ?
When a simple water or brine wash fails, a more targeted chemical approach is necessary. The choice of strategy depends on the stability of your product to acidic or basic conditions.
Comparison of Advanced Workup Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Basic Wash (1M NaOH) | Converts the weakly acidic boronic acid (pKa ~9) into a highly polar, water-soluble boronate salt.[3][4][5] | Highly effective, simple, and inexpensive. | Product must be stable to strong base. Can cause emulsions. | Neutral or acidic products that are base-stable. |
| Acidic Wash (1M HCl) | Effective for removing basic impurities. Can help break up emulsions. Less effective for boronic acid itself but can remove boroxine by hydrolysis back to the more polar boronic acid. | Good for overall reaction cleanup. | Product must be acid-stable. The pyridine moiety in the target molecule will be protonated and may move into the aqueous layer. | Situations where the product is not basic and other acid-labile impurities are not a concern. |
| Oxidative Workup (H₂O₂) | Oxidizes the boronic acid to the corresponding phenol and boric acid, which have very different solubility profiles from the starting boronic acid.[6][7] | Effective for stubborn cases. Converts impurity to a different, often more easily separable compound. | Product must be stable to oxidation. Can be exothermic. | When other methods fail and the product lacks easily oxidizable functional groups. |
| Methanol Azeotrope | Forms volatile trimethyl borate (B(OMe)₃) upon repeated evaporation with methanol, which can be removed under reduced pressure.[8][9] | Mild, non-extractive method. | Can require large volumes of solvent and multiple evaporations. May not be effective for all boron species. | Removing residual boron from a nearly pure, isolated product. |
Troubleshooting Protocols & Methodologies
Protocol 1: Enhanced Basic Extraction for Boronic Acid Removal
This protocol leverages the acidic nature of boronic acids to extract them into an aqueous base.[3][8]
Objective: To remove unreacted arylboronic acid and related species from the crude organic reaction mixture.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Toluene, CH₂Cl₂).
-
1M Sodium Hydroxide (NaOH) solution.
-
Saturated Sodium Chloride (Brine) solution.
-
Separatory funnel.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of 1M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. The boronate salts will be in the upper aqueous layer.
-
Drain the lower organic layer. If your solvent is denser than water (e.g., CH₂Cl₂), you will drain the organic layer. If it is less dense (e.g., Ethyl Acetate), you will drain the aqueous layer first.
-
Repeat the extraction (Steps 2-5) with a fresh portion of 1M NaOH.
-
Wash the organic layer with an equal volume of brine to remove residual NaOH and break up any minor emulsions.
-
Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Trustworthiness Check: After this procedure, spot a sample of the organic layer on a TLC plate against a standard of the boronic acid starting material. The boronic acid spot should be significantly diminished or absent.
Protocol 2: Purification via Boron-Specific Scavenger Resin
This method uses a solid-supported scavenger with a diol functionality (e.g., a diethanolamine resin) that forms a stable, covalent complex with boronic acids, allowing for their removal by simple filtration.[10][11]
Objective: To selectively remove trace to moderate amounts of boron impurities from a solution of the final product.
Workflow Diagram: Scavenger Resin Purification
Caption: Workflow for boron removal using a scavenger resin.
Procedure:
-
Resin Selection: Choose a diol-based scavenger resin, such as a polystyrene-supported diethanolamine (DEAM) resin.[10]
-
Quantification: Estimate the amount of boron impurity in your crude material (e.g., based on unreacted starting material). Use 2-4 molar equivalents of the resin's functional group relative to the estimated impurity.
-
Swelling: Place the required amount of resin in a flask and add enough solvent (e.g., THF, CH₂Cl₂) to cover it. Allow the resin to swell for 15-30 minutes.
-
Scavenging: Add the solution of your crude this compound to the swollen resin.
-
Agitation: Stir or shake the resulting slurry at room temperature. Reaction time can vary from 2 to 16 hours. Monitor the reaction by TLC or LC-MS by taking small aliquots of the solution.
-
Isolation: Once the impurity is consumed, filter the mixture through a fritted funnel, collecting the filtrate.
-
Washing: Wash the resin on the filter with 2-3 portions of fresh solvent to recover all of the desired product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
Mechanism of Scavenging
Caption: Mechanism of boronic acid capture by a diol resin.
Validation & Quantification of Boron Impurities
Verifying the removal of boron is critical for quality control. While TLC can give a qualitative indication, quantitative methods are required for process validation and regulatory submissions.
Q3: How can I accurately measure the final boron concentration in my product?
Several analytical techniques can be used to quantify elemental boron.[12] The choice depends on the required sensitivity and available instrumentation.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most sensitive and preferred method for trace and ultra-trace elemental analysis, capable of detecting boron at parts-per-billion (ppb) levels.[13][14] It is the industry standard for API characterization.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/OES): A robust and widely available technique, ICP-AES offers excellent sensitivity in the parts-per-million (ppm) range and is suitable for most process development applications.[12][14]
-
Colorimetric Methods: For laboratories without access to plasma spectrometry, colorimetric assays using reagents like curcumin or azomethine-H can be employed.[13][15] These methods involve forming a colored complex with boron that can be quantified using a standard UV-Vis spectrophotometer. While less sensitive than ICP techniques, they can be effective for determining boron levels in the higher ppm range.[13][14]
To perform these analyses, the organic sample must first be digested, typically using hot acid or ashing, to break down the organic matrix and liberate the boron for measurement.[12]
References
-
Bazhenov, D., et al. Determination of boron in organic compounds by microwave plasma–atomic emission spectrometry. Journal of Analytical Chemistry. [Link]
-
Various Authors. Can I remove boronic acid using Work up process? ResearchGate Discussion. [Link]
-
Various Authors. Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry Discussion. [Link]
- Heseltine, J. C., & Red, U. S. Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
-
Toxicological Profile for Boron - Chapter 7: Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
Durbey, K., et al. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol. [Link]
-
Sah, R. N., & Brown, P. H. Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Scott, J. S., & Cox, R. J. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry Books. [Link]
-
Susanti, L., et al. Colorimetric determination of boron by distilled borate ester into curcumin-gelatin film. Malaysian Journal of Analytical Sciences. [Link]
-
Workup Tricks: Reagents. University of Rochester, Not Voodoo. [Link]
-
Goud, B., et al. Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer. Inorganic Chemistry Frontiers. [Link]
- The removal method of boron impurities in metallurgical silicon.
-
Towler, B., et al. A Comparison of Methods for Boron Removal From Flowback and Produced Waters. Journal of Petroleum Technology. [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technologies. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Solid-Supported Scavengers. Supra Sciences. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
Liu, Y., & Raines, R. T. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Pilco, S., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Liu, H., et al. Boron Removal in Aqueous Solutions Using Adsorption with Sugarcane Bagasse Biochar and Ammonia Nanobubbles. MDPI. [Link]
-
Bull, S. D., et al. Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]
-
Boronic acid. Wikipedia. [Link]
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- 3. reddit.com [reddit.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. suprasciences.com [suprasciences.com]
- 11. mdpi.com [mdpi.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Stereochemical Integrity of 1-(6-Methoxypyridin-3-yl)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 1-(6-Methoxypyridin-3-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this chiral building block. Maintaining the enantiomeric purity of this secondary alcohol is critical for its successful application in asymmetric synthesis and drug development. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you prevent racemization and ensure the stereochemical integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of chiral this compound.
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a 50:50 mixture), rendering it optically inactive[1][2]. For drug development, the two enantiomers of a chiral molecule often have different pharmacological, pharmacokinetic, and toxicological properties[3]. Since this compound is a key chiral intermediate, preserving its single-enantiomer form is essential to control the stereochemistry of the final active pharmaceutical ingredient (API). Loss of enantiomeric purity can lead to failed experiments, loss of therapeutic efficacy, and potential off-target effects.
Q2: What are the primary chemical mechanisms that can cause this compound to racemize?
A: The chiral center in this compound, being a secondary benzylic-like alcohol, is susceptible to racemization through two main pathways:
-
Formation of a Planar Intermediate: Under acidic conditions, the hydroxyl group can be protonated, followed by the loss of water to form a planar, achiral carbocation. Subsequent nucleophilic attack (e.g., by water or another solvent molecule) can occur from either face of the plane, resulting in a racemic mixture of the alcohol[1]. Certain Lewis acids or arylboronic acids can also catalyze this process[4].
-
Oxidation-Reduction Cycle: The chiral alcohol can be oxidized to the corresponding achiral ketone, 1-(6-methoxypyridin-3-yl)ethanone. A subsequent reduction of this ketone will typically yield a racemic mixture of the alcohol unless a stereoselective reducing agent is used. This cycle can be inadvertently catalyzed by trace metal impurities (e.g., Ruthenium, Iridium) or enzymatic contaminants (dehydrogenases)[5][6][7][8]. This reversible oxidation-reduction is the foundational principle of Dynamic Kinetic Resolution (DKR), a synthetic strategy that intentionally uses a catalyst to racemize the starting material in situ[9][10][11].
Q3: How can I determine if my sample of this compound has racemized?
A: The most reliable and accurate method for determining the enantiomeric excess (ee) is through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard[12][13]. This technique separates the two enantiomers, allowing for their quantification. Other methods include Gas Chromatography (GC) on a chiral column (if the compound is sufficiently volatile) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or shift agents[12][14]. Simple polarimetry can indicate a loss of optical rotation but is less precise and prone to error from impurities[14].
Q4: What are the ideal long-term storage conditions to maintain the enantiomeric purity of this compound?
A: To ensure long-term stability, the compound should be stored as a solid (lyophilized powder, if possible) under strict conditions that minimize exposure to catalysts of racemization: heat, light, and moisture.
-
Temperature: Store at low temperatures, ideally at -20°C or below (-80°C for maximum stability)[15][16].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light[17][18].
-
Purity: Ensure the material is free from acidic, basic, or metallic impurities before long-term storage.
Section 2: Troubleshooting Guide for Experimental Workflows
Unexpected racemization during a reaction or work-up is a common challenge. This guide provides a structured approach to identifying and resolving the issue.
| Observation / Scenario | Potential Cause | Recommended Solution & Scientific Rationale |
| Racemization during a chemical transformation (e.g., protection, substitution) | Harsh pH Conditions (Acidic or Basic) | Solution: Use milder reagents. For acid-catalyzed reactions, consider using a Lewis acid that is less prone to promoting carbocation formation at the chiral center. For base-catalyzed reactions, use non-nucleophilic organic bases (e.g., 2,6-lutidine, DBU) instead of strong hydroxides. Rationale: Extreme pH promotes racemization via the formation of planar carbocation intermediates (acidic) or potential enolization pathways if oxidation occurs (basic)[1][19]. |
| High Reaction Temperature | Solution: Perform the reaction at the lowest effective temperature. Conduct a temperature screening study to find the optimal balance between reaction rate and stereochemical integrity. Rationale: Higher temperatures provide the activation energy needed to overcome the barrier to racemization, accelerating degradation pathways[11]. | |
| Inappropriate Solvent Choice | Solution: Switch to a non-polar or polar aprotic solvent (e.g., Toluene, THF, Dichloromethane). Avoid polar protic solvents (e.g., Methanol, Water) if possible. Rationale: Polar protic solvents can stabilize charged, planar intermediates that lead to racemization, particularly in SN1-type mechanisms[20]. The solvent choice is a known determinant in controlling stereochemical outcomes[21][22]. | |
| Trace Metal Contamination | Solution: Use high-purity, acid-washed glassware. If a transition metal reagent is used in a prior step, ensure it is completely removed. Consider adding a metal scavenger if contamination is suspected. Rationale: Residual transition metals, particularly ruthenium and iridium, are potent catalysts for alcohol racemization via dehydrogenation/hydrogenation cycles[5][7][23]. | |
| Racemization during aqueous work-up or extraction | Acidic/Basic Quench or Washes | Solution: Use neutral or buffered washes. Quench reactions with saturated ammonium chloride (mildly acidic) or saturated sodium bicarbonate (mildly basic) and minimize contact time. Final washes should be with neutral brine. Rationale: Prolonged exposure to strong acids or bases during extraction can cause racemization on the separatory funnel. |
| Racemization during purification by column chromatography | Acidity of Silica Gel | Solution: Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina (neutral or basic) or Florisil. Rationale: Standard silica gel is acidic (pKa ≈ 4.5) and can create a localized acidic environment that promotes on-column racemization of sensitive alcohols. |
Section 3: Key Protocols & Methodologies
Protocol 1: Recommended Handling and Storage
This protocol outlines the best practices for handling solid and solution forms of this compound.
Materials:
-
Inert atmosphere glove box or Schlenk line
-
Amber glass vials with PTFE-lined caps
-
High-purity solvents (anhydrous, if making solutions)
-
-20°C and -80°C freezers
Procedure:
-
Receiving and Aliquoting (Solid):
-
Upon receipt, bring the container to room temperature in a desiccator before opening to prevent moisture condensation[18].
-
Handle the solid material under an inert atmosphere (argon or nitrogen).
-
If the entire batch will not be used at once, divide it into smaller, single-use aliquots in separate amber vials. This avoids repeated warming/cooling and atmospheric exposure of the bulk material[17].
-
-
Long-Term Storage (Solid):
-
Preparing a Stock Solution:
-
Use anhydrous, high-purity solvents (e.g., THF, Dichloromethane) to minimize water content.
-
Prepare the solution under an inert atmosphere.
-
If the solution is to be stored, it is not generally recommended. If necessary, store in small aliquots at -20°C for very short periods (days)[16]. Repeated freeze-thaw cycles must be avoided[18].
-
-
Using the Compound:
-
When retrieving from the freezer, allow the vial to warm to ambient temperature in a desiccator before opening.
-
Weigh the required amount quickly and reseal the vial promptly under an inert atmosphere before returning to storage.
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a general method; optimization of the mobile phase and column may be required.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., Polysaccharide-based like Chiralpak® IA, IB, or IC)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the alcohol at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or the mobile phase).
-
Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 270 nm (based on pyridine chromophore)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved[13].
-
Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the sample to be analyzed.
-
Identify the peaks corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
The result indicates the percentage of the major enantiomer in excess of the minor one[24].
-
Section 4: Visual Guides & Data
Diagrams and Workflows
Caption: Decision workflow for maintaining stereochemical integrity.
Caption: The two primary mechanisms of alcohol racemization.
Data Tables
Table 1: Influence of Solvent Choice on Racemization Risk
| Solvent Class | Examples | Polarity | Protic/Aprotic | Racemization Risk | Rationale |
| Non-Polar | Hexane, Toluene | Low | Aprotic | Low | Does not stabilize charged intermediates. |
| Polar Aprotic | THF, DCM, Acetone | Medium | Aprotic | Low to Medium | Can stabilize transition states but do not act as proton donors. Acetone and other ketones can participate in Oppenauer-type oxidations under certain conditions[4][23]. |
| Polar Protic | Water, Methanol, Ethanol | High | Protic | High | Can stabilize carbocation intermediates via H-bonding and act as nucleophiles, promoting SN1 pathways that lead to racemization[20]. |
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Pros | Cons |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High accuracy, precision, and resolution. Gold standard method[13]. | Requires method development; CSP columns can be expensive. |
| Chiral GC | Separation on a chiral capillary column | High sensitivity, requires very small sample size[14]. | Compound must be volatile and thermally stable. Derivatization may be needed[14]. |
| NMR Spectroscopy | Use of chiral shift or solvating agents to induce diastereomeric environments | Rapid analysis, no separation needed. | Lower accuracy and sensitivity for low ee values; chiral agents can be expensive and may cause peak broadening. |
| Polarimetry | Measurement of the rotation of plane-polarized light | Simple and fast. | Low precision, sensitive to concentration, temperature, and impurities. Not suitable for accurate ee determination[14]. |
Section 5: References
-
G. G. A. de Souza, A. L. F. de Souza, O. A. C. Antunes. (2011). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]
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Pamplin, M. R., & Stradiotto, M. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Dalton Transactions. Available at: [Link]
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Bosson, J., & Nolan, S. P. (2010). N-heterocyclic carbene-ruthenium complexes for the racemization of chiral alcohols. The Journal of Organic Chemistry. Available at: [Link]
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Filo. (2025). Stereochemical Aspects and Effects of Solvent. Available at: [Link]
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Journal of the American Chemical Society. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Available at: [Link]
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Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Available at: [Link]
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Knowles, R. R., & et al. (2021). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society. Available at: [Link]
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de Vries, J. G., & et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. Available at: [Link]
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Toste, F. D., & et al. (2020). Dynamic Kinetic Resolution of Alcohols by Enantioselective Silylation Enabled by Two Orthogonal Transition-Metal Catalysts. Angewandte Chemie International Edition. Available at: [Link]
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Zhang, J., & et al. (2023). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Request PDF. Available at: [Link]
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Peptide Storage - A Comprehensive Guide. (n.d.). Peptide Storage. Available at: [Link]
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University of Bath. (n.d.). Determination of enantiomeric excess. Available at: [Link]
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Pihko, P. M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]
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Al-Zuhairi, A. J. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry. Available at: [Link]
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Bai, G., & et al. (2006). Racemization of chiral amino alcohols: Catalyst selection and characterization. Request PDF. Available at: [Link]
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Royal Society of Chemistry. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry. Available at: [Link]
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Kodama, K., Kondo, Y., & Hirose, T. (2022). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ResearchGate. Available at: [Link]
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Sánchez, M. J., & et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
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Synthagen. (2025). How to store peptides so they do not lose their properties?. Available at: [Link]
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Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Available at: [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
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Reitz, A. B., & et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
-
Liu, W.-B., & et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]
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Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Available at: [Link]
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Sheldon, R. A., & et al. (2000). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
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Coquerel, G., & et al. (2019). Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm. Available at: [Link]
-
Gevorgyan, V., & et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, J., & et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Available at: [Link]
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Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]
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Shimizu, T., & et al. (2002). Optical resolution and racemization of areneseleninic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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LookChem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL. Available at: [Link]
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Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Available at: [Link]
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Wu, T., Zhang, X., & You, X. (2013). Stereo-chemical analysis of racemization of a chiral bipyridine. RSC Advances. Available at: [Link]
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A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). Available at:
-
Google Patents. (2001). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. Available at:
-
Yus, M., Foubelo, F., & González-Gómez, J. C. (2019). Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. Available at: [Link]
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Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of 1-(6-Methoxypyridin-3-yl)ethanol
Executive Summary
This technical guide provides a rigorous comparative analysis of the 1H NMR spectral characteristics of 1-(6-Methoxypyridin-3-yl)ethanol (CAS: 3187-23-9).[1] Designed for medicinal chemists and analytical scientists, this document moves beyond standard spectral listing to analyze solvent-dependent behaviors (CDCl₃ vs. DMSO-d₆) and precursor differentiation.[1] The guide establishes self-validating protocols for confirming the reduction of the ketone precursor and assessing enantiomeric purity potential.
Part 1: Structural Logic & Signal Assignment
To interpret the spectrum accurately, one must deconstruct the electronic environment of the molecule. The structure consists of a pyridine ring substituted with a strong electron-donating methoxy group (position 6) and a chiral hydroxyethyl chain (position 3).[1]
Numbering Convention Used: Pyridine nitrogen is position 1. The methoxy group is at position 6. The ethanol chain is at position 3.[2] (Note: IUPAC may refer to this as 2-methoxy-5-(1-hydroxyethyl)pyridine; this guide uses the 6-methoxy-3-yl nomenclature common in drug discovery).[1]
Diagnostic Signal Map
| Moiety | Proton Label | Chemical Environment | Multiplicity | Approx.[2][3] Shift (ppm) |
| Pyridine Ring | H2 | Ortho to N, Meta to OMe.[1] Most deshielded due to proximity to electronegative Nitrogen. | Doublet (d) | 8.0 – 8.2 |
| H4 | Para to N, Ortho to alkyl chain. | Doublet of Doublets (dd) | 7.5 – 7.7 | |
| H5 | Meta to N, Ortho to OMe. Shielded by the electron-donating resonance of OMe.[1] | Doublet (d) | 6.6 – 6.8 | |
| Side Chain | CH-OH | Chiral center.[1] Deshielded by OH and Ring. | Quartet (q) | 4.7 – 4.9 |
| CH₃ | Terminal methyl.[1] | Doublet (d) | 1.4 – 1.5 | |
| Methoxy | OCH₃ | Attached to aromatic ring.[1] | Singlet (s) | 3.8 – 3.9 |
| Hydroxyl | OH | Exchangeable proton.[1] Solvent dependent.[2][3][4][5][6] | Broad s / Doublet | See Part 2 |
Part 2: The Solvent Matrix (CDCl₃ vs. DMSO-d₆)
The choice of solvent is the single most critical variable in the analysis of this alcohol. The behavior of the hydroxyl proton serves as a "self-validating" check for sample dryness and solvent quality.
Comparative Data Table
| Feature | Scenario A: CDCl₃ (Chloroform-d) | Scenario B: DMSO-d₆ (Dimethyl Sulfoxide-d6) |
| Hydroxyl (OH) Signal | Broad Singlet (1.8 - 2.5 ppm) .[1] Often invisible or extremely broad due to rapid chemical exchange. | Sharp Doublet (5.1 - 5.2 ppm) .[1] Hydrogen bonding with DMSO slows exchange, allowing coupling to the CH proton ( |
| Methine (CH) Signal | Quartet .[1] Coupled only to the methyl group. | Quintet-like (dq) . Coupled to both the methyl group and the hydroxyl proton. |
| Water Signal | ~1.56 ppm (variable).[1] | ~3.33 ppm. Distinct from the molecule's signals.[2] |
| Application | Routine purity checks; extraction monitoring. | Structural characterization; confirming OH presence; distinguishing from ethers. |
Expert Insight: If you observe a doublet for the OH proton in CDCl₃, your sample is exceptionally dry and acid-free. Conversely, if the OH signal in DMSO-d₆ is broad, your solvent likely contains excessive water or trace acid, catalyzing proton exchange.
Decision Workflow: Solvent Selection
Figure 1: Decision matrix for selecting the appropriate NMR solvent based on analytical requirements.
Part 3: Reaction Monitoring (Ketone vs. Alcohol)
A common synthesis route involves the reduction of 1-(6-methoxypyridin-3-yl)ethanone to the target alcohol.[1] NMR is the superior method for monitoring this conversion (vs. TLC) because it quantifies the remaining starting material.
Differentiation Markers
| Signal | Precursor: Ketone | Product: Alcohol | Shift Mechanism |
| Side Chain Methyl | Singlet (~2.55 ppm) | Doublet (~1.45 ppm) | Loss of sp² carbonyl character; gain of coupling to CH.[1] |
| Carbonyl/Methine | No proton signal (C=O) | Quartet (~4.85 ppm) | Formation of the CH-OH center.[1] |
| Aromatic H2 | Deshielded (~8.8 ppm) | Shielded (~8.1 ppm) | Loss of electron-withdrawing carbonyl anisotropy.[1] |
Experimental Workflow: Reduction Monitoring
-
Aliquot: Take 50 µL of reaction mixture.
-
Workup: Mini-extraction (Ethyl Acetate/Water) to remove inorganic reducing agents (e.g., Boron salts) which cause line broadening.
-
Dry: Pass organic layer through a small MgSO₄ plug.
-
Acquisition: Evaporate solvent and reconstitute in CDCl₃.
-
Analysis: Integrate the Methyl Singlet (2.55 ppm) vs. Methyl Doublet (1.45 ppm).
Figure 2: Logical workflow for monitoring the reduction of 1-(6-methoxypyridin-3-yl)ethanone to the target alcohol.
Part 4: Experimental Protocol
Standard Operating Procedure (SOP)
Objective: Obtain a publication-quality spectrum suitable for purity assignment.
-
Sample Preparation:
-
Weigh 5–10 mg of the product.
-
Dissolve in 0.6 mL of DMSO-d₆ (Recommended for full characterization).[1]
-
Critical Step: Ensure the solution is homogenous. Filtering through a cotton plug in a glass pipette removes suspended solids that ruin shimming.
-
-
Instrument Parameters:
-
Processing & Validation:
-
Phasing: Ensure the base of the large Methoxy singlet (3.9 ppm) is flat.
-
Integration: Calibrate the Methoxy singlet to 3.00H.
-
Validation: Check the integral of the aromatic region.[2][3] It should sum to exactly 3.00H (1H + 1H + 1H).[1] If the integral is <3.00H relative to the methoxy, check for relaxation issues or impurities under the methoxy peak.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][7] (Authoritative text on general NMR interpretation and solvent effects).
-
Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2772639. (General structure and property verification).
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(6-Methoxypyridin-3-yl)ethanol
Abstract
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(6-methoxypyridin-3-yl)ethanol, a heterocyclic compound of interest in pharmaceutical and materials science research. Lacking a publicly available reference spectrum, this guide establishes a predicted fragmentation pathway based on foundational principles of mass spectrometry and by drawing comparisons to structurally analogous compounds. We will explore the characteristic cleavages dictated by the alcohol, methoxy, and pyridine functionalities, providing researchers with a robust framework for identifying this molecule and its analogues in complex matrices. This guide includes a detailed experimental protocol for acquiring high-quality mass spectra and utilizes data tables and process diagrams to elucidate the fragmentation logic.
Introduction: The Structural Rationale for Fragmentation Analysis
This compound (Molecular Formula: C₈H₁₁NO₂, Molecular Weight: 153.18 g/mol ) is a substituted pyridine derivative. Its structure incorporates three key functional groups that govern its behavior under electron ionization: a secondary alcohol, a methoxy-substituted pyridine ring, and the pyridine ring itself. Understanding the interplay of these groups is critical for interpreting the resultant mass spectrum.
In mass spectrometry, the initial ionization event creates a molecular ion (M⁺•), which is a radical cation.[1] This high-energy species rapidly undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals or molecules.[1] The resulting pattern of fragment ions, plotted by their mass-to-charge ratio (m/z), serves as a molecular fingerprint. This guide will deconstruct the predicted fingerprint of this compound.
Predicted Fragmentation Pathways of this compound
The molecular ion (M⁺•) of this compound is expected at m/z 153 . From this parent ion, several competing fragmentation pathways are anticipated, driven by the formation of stable product ions.
Pathway I: α-Cleavage of the Secondary Alcohol
The most favorable fragmentation for secondary alcohols involves the cleavage of a C-C bond adjacent to the oxygen-bearing carbon (α-cleavage).[2][3] This process is driven by the formation of a resonance-stabilized oxonium ion. For this compound, the loss of the terminal methyl group (•CH₃, 15 Da) is the most probable α-cleavage event.
-
[M]⁺• → [M - CH₃]⁺ + •CH₃
-
m/z 153 → m/z 138
The resulting cation at m/z 138 is significantly stabilized by resonance involving the oxygen atom and the pyridine ring. Due to this high stability, the peak at m/z 138 is predicted to be the base peak (the most intense peak) in the spectrum. This fragment may undergo a subsequent loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 110 .
Pathway II: Dehydration (Loss of H₂O)
Alcohols frequently exhibit the loss of a neutral water molecule (H₂O, 18 Da).[2][4] This is a common two-bond cleavage process that leads to the formation of a radical cation with a new double bond.
-
[M]⁺• → [M - H₂O]⁺• + H₂O
-
m/z 153 → m/z 135
The peak at m/z 135 is expected to be present, though likely of lower intensity than the base peak at m/z 138.
Pathway III: Methoxy Group Fragmentation
Aromatic methoxy groups can fragment through two primary routes: the loss of a methyl radical (•CH₃, 15 Da) or the loss of a neutral formaldehyde molecule (CH₂O, 30 Da).
-
Loss of Formaldehyde: This is a characteristic fragmentation for ortho- and para-substituted methoxy aromatic compounds, proceeding through a rearrangement.
-
[M]⁺• → [M - CH₂O]⁺• + CH₂O
-
m/z 153 → m/z 123
-
-
The resulting ion at m/z 123 corresponds to a methyl-substituted pyridine radical cation, which can provide further structural confirmation.
Pathway IV: Pyridine Ring Cleavage
The stable aromatic pyridine ring is less prone to fragmentation than the side chains. However, characteristic losses, such as the elimination of hydrogen cyanide (HCN, 27 Da), can occur from the pyridine-containing fragments, particularly after initial side-chain cleavages. For example, the fragment at m/z 123 could potentially lose HCN.
-
[C₇H₉N]⁺• (m/z 123) → [C₆H₈]⁺• + HCN
-
m/z 123 → m/z 96
The following diagram illustrates these primary predicted fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis
To substantiate our predictions, we compare the expected fragmentation of our target molecule with two simpler, structurally related compounds.
| Compound | Key Structural Difference | Predicted Key Fragments (m/z) and Rationale |
| 1-(Pyridin-3-yl)ethanol | Lacks the 6-methoxy group | m/z 123 (M⁺•) , m/z 108 ([M-CH₃]⁺, Base Peak) from α-cleavage, m/z 105 ([M-H₂O]⁺•) . The fragmentation is dominated by the alcohol side chain. |
| (6-Methoxypyridin-3-yl)methane (Hypothetical) | Replaces the ethanol with a methyl group | m/z 123 (M⁺•) , m/z 122 ([M-H]⁺) from benzylic-type cleavage, m/z 93 ([M-CH₂O]⁺•) from methoxy fragmentation. |
This comparison highlights how the presence of both the alcohol and methoxy groups introduces competing fragmentation pathways. The α-cleavage from the alcohol (loss of •CH₃) is predicted to be the dominant pathway for this compound due to the high stability of the resulting m/z 138 cation.
Recommended Experimental Protocol for EI-MS Analysis
This section outlines a standardized protocol for acquiring a 70 eV electron ionization mass spectrum. Trustworthiness in analytical results stems from a well-defined and reproducible methodology.
Caption: Standard workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL. The choice of solvent is critical to ensure sample solubility and compatibility with the GC-MS system.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This prevents detector saturation and ensures sharp chromatographic peaks.
-
-
Instrument Parameters (Typical GC-MS):
-
Injection: Inject 1 µL of the final solution into the GC inlet, typically set to 250°C with a split ratio (e.g., 20:1) to prevent column overloading.
-
Gas Chromatography: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). A temperature program starting at 70°C, holding for 1 minute, then ramping at 15°C/min to 280°C ensures good separation from solvent and any impurities.
-
Mass Spectrometer Interface: The transfer line temperature should be maintained at ~280°C to prevent sample condensation.
-
Ion Source: Electron Ionization (EI) mode is standard. Set the electron energy to 70 eV, the conventional energy that provides reproducible fragmentation patterns and allows for library matching. The ion source temperature should be around 200-230°C.
-
Mass Analyzer: Set the quadrupole or time-of-flight analyzer to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Perform background subtraction by selecting a clean baseline region near the analyte peak to remove column bleed and background noise.
-
Interpret the resulting spectrum, identifying the molecular ion and key fragment ions as detailed in this guide.
-
Summary of Predicted Mass Spectrum
The following table summarizes the key ions predicted for the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Pathway | Predicted Relative Intensity | Notes |
| 153 | [C₈H₁₁NO₂]⁺• | Molecular Ion (M⁺•) | Low to Medium | Confirms molecular weight. |
| 138 | [M - CH₃]⁺ | α-Cleavage | High (Base Peak) | Most characteristic fragment. |
| 135 | [M - H₂O]⁺• | Dehydration | Low to Medium | Common fragment for alcohols. |
| 123 | [M - CH₂O]⁺• | Methoxy Fragmentation | Low to Medium | Indicates a methoxy-aromatic structure. |
| 110 | [M - CH₃ - CO]⁺ | Secondary Fragmentation | Low | Further fragmentation of the base peak. |
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by a highly characteristic α-cleavage, resulting in a stable oxonium ion at m/z 138, which is expected to be the base peak. Secondary fragmentation pathways involving dehydration and cleavage of the methoxy group provide further corroborating evidence for the structure. This in-depth guide, by combining foundational principles with comparative analysis, offers a reliable framework for researchers to identify and characterize this compound, demonstrating how a predictive approach can be a powerful tool in the absence of established library spectra.
References
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Salehi, H., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]
-
TLC, M. S., & EIMS, E. I. (1997). Electron-induced mass spectrometry of 1, 2-dihydropyridine derivatives. Journal of the American Society for Mass Spectrometry, 8(1), 13-18. [Link]
-
Gorgani, L., et al. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68(205). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Clugston, D. M., & MacLean, D. B. (1970). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 48(1), 37-43. [Link]
-
Wang, L., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(4), 2119-2127. [Link]
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1804. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(4), 89-100. [Link]
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GNPS Library. (2014). Spectrum CCMSLIB00000223292. [Link]
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Clark, J. (n.d.). The mass spectrum of ethanol. Doc Brown's Chemistry. [Link]
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HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 1-(6-Methoxypyridin-3-yl)ethanol
As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(6-Methoxypyridin-3-yl)ethanol. The protocols herein are designed to be a self-validating system, grounded in the established principles of chemical safety and data from structurally similar compounds.
Disclaimer: Specific safety data for this compound is limited. The following recommendations are synthesized from the known hazard profiles of its structural components, namely the pyridine ring and the ethanol side chain, as well as safety information for the closely related compound (6-methoxypyridin-3-yl)methanol. A thorough risk assessment should be conducted for your specific experimental conditions.
Understanding the Hazard Profile: Why Specific PPE is Crucial
This compound is a functionalized pyridine derivative. This structure suggests several potential hazards that dictate our choice of Personal Protective Equipment (PPE).
-
Pyridine-Related Hazards : Pyridine and its derivatives can cause skin and eye irritation.[1][2] Absorption through the skin is a potential route of exposure, which can lead to systemic effects similar to inhalation.[1][2] They are often volatile, and their vapors can be harmful if inhaled, potentially causing respiratory irritation, dizziness, and nausea.[2][3]
-
Ethanol-Related Hazards : Ethanol is a highly flammable liquid, and its vapor can form explosive mixtures with air.[4][5] It is also a known eye irritant.[6]
-
Specific Analog Data : Safety information for the closely related compound, (6-methoxypyridin-3-yl)methanol, indicates it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.
Therefore, our primary goals for PPE are to prevent contact with skin and eyes, avoid inhalation of vapors, and mitigate the risks associated with handling a potentially flammable liquid.
Core PPE Requirements and Engineering Controls
Effective protection is a combination of appropriate PPE and robust engineering controls.
Engineering Controls: Your First Line of Defense
Before any PPE is selected, ensure proper engineering controls are in place. These are designed to remove the hazard at its source.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[2][7] This is critical to minimize vapor inhalation.
-
Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[8][9]
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[3][7]
Personal Protective Equipment (PPE) Selection
The following table summarizes the minimum PPE required for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles | Protects against splashes and vapors, which are known to cause serious eye irritation. Standard safety glasses are insufficient.[2] |
| Hands | Butyl Rubber or Neoprene Gloves | Pyridine and its derivatives can penetrate common glove materials like latex and, to a lesser extent, nitrile. Butyl rubber or neoprene offer superior resistance.[7][9] Always double-glove when handling neat material or concentrated solutions. |
| Body | Flame-Resistant (FR) Lab Coat | Protects skin from incidental contact and provides a barrier against splashes. Flame-resistant properties are crucial due to the flammability risk from the ethanol component.[9] |
| Feet | Closed-Toed Shoes | Protects feet from spills. Shoes should be made of a non-porous material. |
| Respiratory | As needed, based on risk assessment | For routine handling in a fume hood, respiratory protection is not typically required. For large spills or work outside a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7] |
Operational Plan: Step-by-Step PPE Protocols
Adherence to strict protocols for donning (putting on) and doffing (taking off) PPE is essential to prevent cross-contamination.
Protocol 1: Donning PPE
-
Inspect All PPE : Before starting, visually inspect all equipment for damage, such as cracks in goggles or tears in gloves.
-
Put on Lab Coat : Fasten the lab coat completely.
-
Put on Inner Gloves : Don the first pair of chemically-resistant gloves (e.g., butyl rubber).
-
Put on Outer Gloves : Don the second pair of gloves over the first, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.
-
Put on Goggles : Place chemical splash goggles over your eyes, ensuring a snug fit.
Protocol 2: Doffing PPE
This sequence is designed to remove the most contaminated items first.
-
Remove Outer Gloves : Grasp the outside of one glove at the cuff with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Remove Lab Coat : Unbutton the lab coat. Shrug it from your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated exterior is folded inward and place it in the designated area for laundering or disposal.
-
Remove Goggles : Handle the goggles by the strap to remove them. Clean and store them as per laboratory procedures.
-
Remove Inner Gloves : Use the same procedure as for the outer gloves.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[10]
Visualization of the PPE Workflow
The following diagram illustrates the decision-making process for safe handling, from initial setup to completion of work.
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. nj.gov [nj.gov]
- 4. Ethanol | Fisher Scientific [fishersci.fi]
- 5. Ethanol - Wikipedia [en.wikipedia.org]
- 6. Characterization of toxic effects in acute poisoning with methanol and ethanol - Samoylov - Ophthalmology Reports [journals.eco-vector.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
